molecular formula C6H5BCl2O3 B591632 (3,5-Dichloro-4-hydroxyphenyl)boronic acid CAS No. 1335048-35-5

(3,5-Dichloro-4-hydroxyphenyl)boronic acid

Cat. No.: B591632
CAS No.: 1335048-35-5
M. Wt: 206.813
InChI Key: PLWASSWLQMNNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dichloro-4-hydroxyphenyl)boronic acid is a specialized boronic acid derivative highly valued in synthetic organic chemistry, particularly as a key building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone method for forming carbon-carbon bonds, enabling the construction of complex biaryl structures found in pharmaceuticals and advanced materials. The presence of the electron-withdrawing chlorine atoms ortho to the boronic acid group can influence its reactivity and stability, while the phenolic hydroxyl group offers a handle for further functionalization. Researchers utilize this compound to incorporate the 3,5-dichloro-4-hydroxyphenyl motif into larger molecules, a structure of interest in medicinal chemistry for developing enzyme inhibitors and other bioactive compounds. For instance, its structural features are reminiscent of motifs used in the development of ATP synthase inhibitors [https://pubchem.ncbi.nlm.nih.gov/compound/12100316]. As a reagent, it is characterized by its molecular formula (C6H5BCl2O3) and a typical molecular weight of 190.82 g/mol. This product is offered with guaranteed high purity, supported by analytical data such as NMR and HPLC, to ensure consistent and reliable performance in sensitive research applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(3,5-dichloro-4-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BCl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWASSWLQMNNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (3,5-Dichloro-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1335048-35-5

This technical guide provides a comprehensive overview of (3,5-Dichloro-4-hydroxyphenyl)boronic acid, a valuable building block for researchers, scientists, and drug development professionals. The document details its chemical properties, a plausible synthetic route, and its application in carbon-carbon bond formation through the Suzuki-Miyaura coupling reaction. Furthermore, it explores the potential role of such compounds as kinase inhibitors within cellular signaling pathways.

Chemical Properties and Data

This compound is a substituted arylboronic acid with the molecular formula C₆H₅BCl₂O₃. Its structure features a phenyl ring substituted with two chlorine atoms, a hydroxyl group, and a boronic acid moiety. This unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly in the formation of biaryl structures, which are common motifs in biologically active molecules.

PropertyValue
CAS Number 1335048-35-5[1]
Molecular Formula C₆H₅BCl₂O₃
Molecular Weight 206.82 g/mol
IUPAC Name This compound
Canonical SMILES B(C1=CC(=C(C(=C1)Cl)O)Cl)(O)O
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 3
Topological Polar Surface Area 60.7 Ų

Synthesis Protocol

A plausible and common method for the synthesis of hydroxyphenylboronic acids involves the reaction of a protected bromophenol with an organolithium reagent followed by quenching with a trialkyl borate and subsequent deprotection. The following protocol is a general representation based on established synthetic methodologies for similar compounds.[2]

Reaction Scheme:

Synthesis_Workflow Start 3,5-Dichloro-4-bromophenol Step1 Protection of hydroxyl group (e.g., with TBDMSCl) Start->Step1 Protected_Intermediate Protected 3,5-dichloro-4-bromophenol Step1->Protected_Intermediate Step2 Grignard formation or Lithiation (e.g., with Mg or n-BuLi) Protected_Intermediate->Step2 Organometallic Organometallic intermediate Step2->Organometallic Step3 Reaction with trialkyl borate (e.g., Trimethyl borate) Organometallic->Step3 Boronate_Ester Boronate ester intermediate Step3->Boronate_Ester Step4 Acidic workup and deprotection (e.g., with HCl) Boronate_Ester->Step4 Final_Product This compound Step4->Final_Product

A general workflow for the synthesis of this compound.

Detailed Methodology:

  • Protection of the Phenolic Hydroxyl Group: To a solution of 3,5-dichloro-4-bromophenol in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable protecting group reagent, for instance, tert-butyldimethylsilyl chloride (TBDMSCl), along with a base like triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC). After an aqueous workup and extraction with an organic solvent, the protected intermediate is isolated.

  • Formation of the Organometallic Intermediate: The protected 3,5-dichloro-4-bromophenol is dissolved in an anhydrous etheral solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A strong base such as n-butyllithium is then added dropwise to perform a lithium-halogen exchange, or magnesium turnings can be used to form a Grignard reagent. This step generates a highly reactive organometallic species.

  • Borylation: To the freshly prepared organometallic intermediate at low temperature, a solution of a trialkyl borate, for example, trimethyl borate, in anhydrous THF is added slowly. The reaction mixture is allowed to warm gradually to room temperature and stirred for several hours.

  • Hydrolysis and Deprotection: The reaction is quenched by the addition of an acidic aqueous solution, such as 1 M hydrochloric acid. This step hydrolyzes the boronate ester to the boronic acid and simultaneously removes the protecting group from the phenolic hydroxyl. The crude product is then extracted with an organic solvent, washed, dried, and purified, typically by recrystallization or column chromatography, to yield this compound.[2][3]

Application in Suzuki-Miyaura Coupling

This compound is a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing C-C bonds, particularly for the synthesis of biaryl compounds.[4]

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

This protocol describes the coupling of this compound with a generic aryl halide (Ar-X, where X = Br, I).

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

  • Base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate)

  • Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2-3 equivalents).

  • The vessel is then purged with an inert gas (e.g., nitrogen or argon) for several minutes.

  • The chosen solvent system is degassed and then added to the reaction vessel.

  • The palladium catalyst (typically 1-5 mol%) is added to the mixture under the inert atmosphere.

  • The reaction mixture is heated to a temperature ranging from 80 °C to reflux, and the progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired biaryl compound.[5][6][7]

Role in Drug Discovery and Signaling Pathways

Boronic acid derivatives are of significant interest in drug discovery due to their ability to form reversible covalent bonds with the active sites of enzymes, particularly serine proteases and kinases.[8] Their unique electronic properties make them valuable pharmacophores in the design of enzyme inhibitors.

Many signaling pathways within cells are regulated by kinases, and the dysregulation of these pathways is a hallmark of many diseases, including cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[9][10][11] Boronic acid-containing molecules have been explored as inhibitors of various kinases, including those within the MAPK pathway.[12][13][14][15][16]

The diagram below illustrates a simplified representation of a generic kinase signaling pathway and indicates the potential point of inhibition by a boronic acid-based inhibitor.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor Activation MAPKKK MAP Kinase Kinase Kinase (e.g., RAF) Adaptor->MAPKKK Activation MAPKK MAP Kinase Kinase (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAP Kinase (e.g., ERK) MAPKK->MAPK Phosphorylation TranscriptionFactor Transcription Factor MAPK->TranscriptionFactor Translocation & Activation Inhibitor (3,5-Dichloro-4-hydroxyphenyl) boronic acid derivative (Potential Inhibitor) Inhibitor->MAPKK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor Binding

A simplified diagram of a kinase signaling pathway with potential inhibition by a boronic acid derivative.

In this hypothetical scenario, a derivative of this compound could be designed to specifically interact with the ATP-binding site of a kinase, such as MEK, thereby inhibiting its phosphorylating activity and blocking the downstream signaling cascade that leads to cell proliferation. The dichloro and hydroxyl substitutions on the phenyl ring can be crucial for tuning the binding affinity and selectivity of the inhibitor for its target kinase.

References

An In-Depth Technical Guide to (3,5-Dichloro-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3,5-Dichloro-4-hydroxyphenyl)boronic acid, a halogenated arylboronic acid with potential applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, outlines its application in Suzuki-Miyaura cross-coupling reactions, and discusses its potential biological activities, including as a serine protease inhibitor and an antifungal agent.

Physicochemical Properties

This compound is a white to off-white solid. Its key chemical identifiers and properties are summarized in the table below for easy reference.

PropertyValue
Molecular Weight 206.82 g/mol
Molecular Formula C₆H₅BCl₂O₃
IUPAC Name This compound
CAS Number 1335048-35-5
Canonical SMILES B(C1=CC(=C(C(=C1)Cl)O)Cl)(O)O
InChI InChI=1S/C6H5BCl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H
InChIKey PLWASSWLQMNNCS-UHFFFAOYSA-N

Synthesis of this compound

Reaction Scheme:

Experimental Protocol:

Step 1: Protection of the Hydroxyl Group

  • In a 100 mL three-necked flask, combine 0.1 mol of 2,6-dichloro-4-bromophenol, 0.11 mol of tert-butyldimethylsilyl chloride, 30 mL of dimethylformamide (DMF), 20 mL of triethylamine, and 0.1 g of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, add equal volumes of water and petroleum ether and transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic phase with water until neutral.

  • Evaporate the solvent from the organic phase under reduced pressure to yield 1-bromo-2,6-dichloro-4-(tert-butyldimethylsilyloxy)benzene.

Step 2: Grignard Reaction

  • To a 250 mL three-necked flask, add 0.11 mol of magnesium turnings, a small crystal of iodine, and 50 mL of anhydrous tetrahydrofuran (THF).

  • In a separate flask, dissolve 0.1 mol of the protected bromophenol from Step 1 in 20 mL of anhydrous THF.

  • Add a small amount of the bromophenol solution to the magnesium suspension to initiate the Grignard reaction (gentle heating may be required).

  • Once the reaction has started, add the remaining bromophenol solution dropwise while stirring, maintaining the reaction temperature below 35°C.

  • After the addition is complete, continue stirring for an additional hour at room temperature.

Step 3: Borylation

  • Cool the Grignard reagent solution to -65°C using an acetone-liquid nitrogen bath.

  • Slowly add a solution of 0.11 mol of trimethyl borate in 60 mL of anhydrous THF dropwise, maintaining the temperature at or below -60°C.

  • After the addition is complete, allow the reaction mixture to warm naturally to -30°C.

Step 4: Deprotection and Acidification

  • Acidify the reaction mixture to a pH of 1 by adding concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel, add 100 mL of ethyl acetate, and separate the layers.

  • Wash the organic phase with saturated brine until neutral.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1][2] This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound is as follows:

  • In a reaction flask, combine the aryl halide (1 equivalent), this compound (1.2 equivalents), a palladium catalyst such as PdCl₂(dppf) (0.1 equivalents), and a base such as 2 M aqueous sodium carbonate (Na₂CO₃) solution (10 mL).

  • Add a solvent system, for example, a 4:1 mixture of toluene and dioxane (10 mL).

  • Degas the mixture by bubbling nitrogen or argon through it for several minutes.

  • Heat the reaction mixture to 85°C and stir under an inert atmosphere for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.

  • Separate the organic layer from the filtrate and concentrate it under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the desired biaryl product.

Experimental Workflow:

Below is a Graphviz diagram illustrating the general workflow of a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow A Reactant Mixing (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) B Degassing (Inert Atmosphere) A->B C Heating and Stirring B->C D Reaction Monitoring (TLC) C->D E Work-up (Filtration, Extraction) D->E Reaction Complete F Purification (Column Chromatography) E->F G Product F->G Serine_Protease_Inhibition cluster_0 Enzyme Active Site cluster_1 Arylboronic Acid Inhibitor Ser-OH Ser-OH Ar-B(OH)2 Ar-B(OH)2 Ser-OH->Ar-B(OH)2 Covalent Bond Formation His-N His-N His-N->Ar-B(OH)2 Dative Bond

References

An In-depth Technical Guide to the Synthesis of (3,5-Dichloro-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the synthesis of (3,5-dichloro-4-hydroxyphenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, beginning with commercially available starting materials. Each step is detailed with experimental procedures adapted from established chemical literature.

Overall Synthetic Pathway

The synthesis of this compound is proposed via a four-step sequence starting from 2,6-dichlorophenol. This pathway involves:

  • Bromination: Electrophilic aromatic substitution on 2,6-dichlorophenol to introduce a bromine atom at the para position, yielding 4-bromo-2,6-dichlorophenol.

  • Protection: O-methylation of the phenolic hydroxyl group to prevent interference in the subsequent organometallic reaction, affording 4-bromo-2,6-dichloroanisole.

  • Borylation: Conversion of the aryl bromide to a boronic acid via a Grignard reaction followed by quenching with a trialkyl borate.

  • Deprotection: Cleavage of the methyl ether to reveal the final product, this compound.

Synthetic_Pathway A 2,6-Dichlorophenol B 4-Bromo-2,6-dichlorophenol A->B Step 1: Bromination (Br2, Solvent) C 4-Bromo-2,6-dichloroanisole B->C Step 2: O-Methylation (e.g., (CH3)2SO4, Base) D (3,5-Dichloro-4-methoxyphenyl)boronic acid C->D Step 3: Borylation (1. Mg, THF 2. B(OR)3 3. H3O+) E This compound D->E Step 4: Demethylation (BBr3, CH2Cl2)

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,6-dichlorophenol

This procedure details the selective bromination of 2,6-dichlorophenol at the position para to the hydroxyl group. The hydroxyl group is a strong activating group, directing the electrophilic substitution.

Reaction Scheme: 2,6-Dichlorophenol + Br₂ → 4-Bromo-2,6-dichlorophenol + HBr

Detailed Protocol:

  • In a flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HBr, dissolve 2,6-dichlorophenol (1.0 eq.) in a suitable solvent such as carbon tetrachloride or dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq.) in the same solvent from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium bisulfite to quench any remaining bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 4-bromo-2,6-dichlorophenol by recrystallization or column chromatography.

ParameterValue/Condition
Starting Material 2,6-Dichlorophenol
Reagent Bromine (Br₂)
Solvent Dichloromethane or Carbon Tetrachloride
Temperature 0 °C to Room Temperature
Reaction Time 14-18 hours
Work-up Aqueous sodium bisulfite wash
Purification Recrystallization/Column Chromatography
Analogous Yield 80-95%
Step 2: Synthesis of 4-Bromo-2,6-dichloroanisole (O-Methylation)

The phenolic hydroxyl group is protected as a methyl ether to prevent it from reacting with the Grignard reagent in the next step.

Reaction Scheme: 4-Bromo-2,6-dichlorophenol + (CH₃)₂SO₄ + Base → 4-Bromo-2,6-dichloroanisole

Detailed Protocol:

  • To a solution of 4-bromo-2,6-dichlorophenol (1.0 eq.) in a polar aprotic solvent like acetone or DMF, add a base such as anhydrous potassium carbonate (1.5-2.0 eq.).

  • Stir the suspension vigorously and add dimethyl sulfate (1.1-1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 50-60 °C for acetone) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 4-bromo-2,6-dichloroanisole, which can be used in the next step without further purification or purified by chromatography if necessary.

ParameterValue/Condition
Starting Material 4-Bromo-2,6-dichlorophenol
Reagent Dimethyl Sulfate ((CH₃)₂SO₄)
Base Potassium Carbonate (K₂CO₃)
Solvent Acetone or DMF
Temperature Reflux
Reaction Time 4-6 hours
Work-up Filtration and Extraction
Purity Often sufficient for next step
Analogous Yield >90%
Step 3: Synthesis of (3,5-Dichloro-4-methoxyphenyl)boronic acid

This step involves the formation of a Grignard reagent from the aryl bromide, followed by reaction with a borate ester and acidic workup to form the boronic acid.

Workflow Diagram:

Borylation_Workflow cluster_0 Grignard Formation cluster_1 Borylation & Hydrolysis A 4-Bromo-2,6-dichloroanisole + Mg turnings in THF B Grignard Reagent (Ar-MgBr) A->B Reflux C Add Grignard to B(OiPr)3 at -78°C B->C Transfer D Boronate Ester Intermediate C->D E Acidic Workup (e.g., aq. HCl) D->E F (3,5-Dichloro-4-methoxyphenyl)boronic acid E->F

Caption: Workflow for the Grignard-mediated borylation reaction.

Detailed Protocol:

  • Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 eq.) to the flask.

  • Add a solution of 4-bromo-2,6-dichloroanisole (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the dropping funnel.

  • Add a small portion of the anisole solution to the magnesium and, if necessary, a crystal of iodine or gentle heating to initiate the Grignard reaction.

  • Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.5 eq.) in anhydrous THF and cool it to -78 °C (dry ice/acetone bath).

  • Transfer the prepared Grignard reagent solution to the borate solution via cannula, keeping the temperature below -70 °C.

  • Stir the mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or by performing an acid-base extraction.

ParameterValue/Condition
Starting Material 4-Bromo-2,6-dichloroanisole
Reagents Magnesium (Mg), Triisopropyl borate (B(O-iPr)₃)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature Reflux (Grignard), -78 °C (Borylation)
Reaction Time 3-4 hours (Grignard), 12-16 hours (Borylation)
Work-up Acidic aqueous quench and extraction
Purification Recrystallization / Acid-base extraction
Analogous Yield 60-80%
Step 4: Synthesis of this compound (Demethylation)

The final step is the cleavage of the methyl ether protecting group to yield the target phenolic boronic acid. Boron tribromide is a highly effective reagent for this transformation.

Reaction Scheme: (3,5-Dichloro-4-methoxyphenyl)boronic acid + BBr₃ → this compound

Detailed Protocol:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve (3,5-dichloro-4-methoxyphenyl)boronic acid (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to -78 °C.

  • Slowly add a solution of boron tribromide (BBr₃, 1.1-1.5 eq.) in CH₂Cl₂ dropwise.

  • After the addition, stir the reaction mixture at -78 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water or methanol.

  • Stir the mixture for 30 minutes, then extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

ParameterValue/Condition
Starting Material (3,5-Dichloro-4-methoxyphenyl)boronic acid
Reagent Boron Tribromide (BBr₃)
Solvent Anhydrous Dichloromethane (CH₂Cl₂)
Temperature -78 °C to Room Temperature
Reaction Time 3-5 hours
Work-up Aqueous or methanolic quench
Purification Recrystallization
Analogous Yield 70-90%

Summary of Quantitative Data

The following table provides an overview of the expected yields for each step, based on analogous reactions reported in the chemical literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepTransformationStarting MaterialProductEstimated Yield Range
1 Bromination2,6-Dichlorophenol4-Bromo-2,6-dichlorophenol80-95%
2 O-Methylation4-Bromo-2,6-dichlorophenol4-Bromo-2,6-dichloroanisole>90%
3 Borylation4-Bromo-2,6-dichloroanisole(3,5-Dichloro-4-methoxyphenyl)boronic acid60-80%
4 Demethylation(3,5-Dichloro-4-methoxyphenyl)boronic acidThis compound70-90%

Disclaimer: The protocols provided in this guide are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. The reagents used are hazardous and should be handled with care.

Spectroscopic and Analytical Profile of (3,5-Dichloro-4-hydroxyphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of (3,5-Dichloro-4-hydroxyphenyl)boronic acid (CAS No. 1335048-35-5). Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Introduction

This compound is a halogenated arylboronic acid. Such compounds are of significant interest in medicinal chemistry and organic synthesis, often serving as key building blocks in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic molecules. The presence of chloro, hydroxyl, and boronic acid functional groups on the phenyl ring imparts unique chemical and physical properties to the molecule, making its unambiguous characterization crucial for any research and development application. This guide aims to provide a foundational understanding of its expected spectroscopic signature.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of this compound will simplify its NMR spectra. The two aromatic protons are chemically equivalent, as are the two chlorine-bearing carbons and the two hydroxyl- and boronic acid-bearing carbons.

Table 1: Predicted ¹H NMR Spectroscopic Data

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~ 7.5 - 7.8Singlet (s)2HAr-HThe aromatic protons are in an electron-poor environment due to the electron-withdrawing effects of the two chlorine atoms and the boronic acid group, leading to a downfield shift.
~ 5.0 - 6.0Broad Singlet (br s)1HAr-OHPhenolic proton signals are typically broad and their chemical shift can vary with concentration and solvent.
~ 8.0 - 8.5Broad Singlet (br s)2HB(OH)₂Boronic acid protons are exchangeable and often appear as a broad singlet. The chemical shift can be highly variable depending on solvent and water content.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 150 - 155C-OHThe carbon attached to the hydroxyl group is significantly deshielded.
~ 135 - 140C-ClThe carbons bearing the chlorine atoms are deshielded due to the electronegativity of chlorine.
~ 130 - 135C-HAromatic methine carbons.
Not readily observedC-BThe carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus and may not be easily observed.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the O-H, C=C, C-O, C-Cl, and B-O bonds.

Table 3: Predicted IR Absorption Bands

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3200 - 3600BroadO-H stretch (phenolic and boronic acid)Hydrogen bonding will lead to a broad absorption band in this region.[1][2]
~ 1550 - 1600MediumC=C stretch (aromatic)Characteristic stretching vibrations of the benzene ring.
~ 1310 - 1380StrongB-O stretchA characteristic and often strong absorption for boronic acids.[3]
~ 1200 - 1260StrongC-O stretch (phenolic)Stretching vibration of the carbon-oxygen bond of the phenol.
~ 1000 - 1100MediumB-C stretchStretching of the boron-carbon bond.
~ 700 - 800StrongC-Cl stretchCarbon-chlorine stretching vibrations typically appear in this region.
Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and isotopic distribution of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern.

Table 4: Predicted Mass Spectrometry Data (ESI-MS, Negative Ion Mode)

Predicted m/zIonRationale
~ 205, 207, 209[M-H]⁻The deprotonated molecular ion. The isotopic pattern will show three peaks with a relative intensity ratio of approximately 9:6:1, characteristic for a molecule containing two chlorine atoms.[4]
~ 223, 225, 227[M+H₂O-H]⁻Adduct with water is possible for boronic acids.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

3.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry vial.[5][6]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the concentration.

  • Processing: Process the data with a line broadening of 0.3 Hz. Reference the spectrum to the residual solvent peak.

3.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 20-50 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent.[6]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).[7]

    • Acquisition Time: 1-2 seconds.[8]

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on the concentration.[8]

  • Processing: Process the data with a line broadening of 1-2 Hz. Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.[9]

    • Apply pressure to ensure good contact between the sample and the crystal.[9]

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[9]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[9]

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment (or with the clean ATR crystal).

    • Place the sample in the spectrometer and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization Mass Spectrometer (ESI-MS).[10][11][12]

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.[11]

  • Ionization Parameters:

    • Ionization Mode: Negative ion mode is often suitable for phenols and boronic acids.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (Nitrogen) Flow and Temperature: Optimize to ensure efficient desolvation.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Confirmation Structural Confirmation Purity_Assessment->Confirmation

Caption: Logical workflow for the synthesis and spectroscopic characterization.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis Sample Sample Weighing Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS/IR) Acquisition Instrument Setup Parameter Optimization Data Collection Sample->Acquisition Processing Fourier Transform (NMR/IR) Phasing & Baseline Correction (NMR) Peak Picking Acquisition->Processing Analysis Chemical Shift Assignment (NMR) Functional Group Identification (IR) m/z Interpretation (MS) Processing->Analysis

Caption: General experimental workflow for spectroscopic data acquisition.

References

The Genesis and Evolution of Substituted Phenylboronic Acids: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylboronic acids have emerged from relative obscurity to become indispensable tools in modern organic synthesis and medicinal chemistry. Their unique chemical properties, particularly their ability to participate in palladium-catalyzed cross-coupling reactions and form reversible covalent bonds with diols, have positioned them at the forefront of drug discovery and development. This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of this versatile class of compounds. It details key synthetic methodologies, presents critical quantitative data, and outlines experimental protocols for their synthesis and biological evaluation. Furthermore, this guide visualizes the intricate signaling pathways they modulate and the experimental workflows employed in their study, offering a thorough resource for researchers in the field.

A Historical Overview: From Obscurity to Nobel Prize-Winning Prominence

The journey of boronic acids began in the 19th century, with early discoveries laying the groundwork for their eventual rise to prominence. The timeline below highlights the pivotal moments in the history of substituted phenylboronic acids and related organoboron chemistry.

Caption: A timeline of key discoveries in the history of boron and phenylboronic acid chemistry.

Synthesis of Substituted Phenylboronic Acids

The accessibility of a wide range of substituted phenylboronic acids is crucial for their application in research and development. Several synthetic methods have been established, with the choice of method often depending on the nature of the substituents and the desired scale of the reaction.

Grignard-Based Synthesis

One of the most common and classical methods for preparing phenylboronic acids involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[1][2] This method is versatile and can be used to prepare a variety of substituted phenylboronic acids.

Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary application of phenylboronic acids. It allows for the formation of carbon-carbon bonds between a phenylboronic acid and an aryl or vinyl halide.[3]

Comparison of Synthetic Yields

The table below provides a summary of reported yields for the synthesis of various substituted phenylboronic acids using different methods.

Phenylboronic Acid DerivativeSynthetic MethodKey ReagentsYield (%)Reference
4-Carboxyphenylboronic acidGrignard4-Bromobenzoic acid, Mg, B(OMe)₃95-98[4]
4-Methylphenylboronic acidSuzuki Coupling4-Bromotoluene, Bis(pinacolato)diboron, Pd catalyst>90[5]
4-AcetylbiphenylSuzuki Coupling4-Bromoacetophenone, Phenylboronic acid, Pd catalyst35.7[6]
Methyl 4-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylateSuzuki CouplingPhenylboronic acid, 4-Bromopyrrole derivative, Pd(PPh₃)₄85[7]
BiphenylSuzuki CouplingPhenylbromide, Phenylboronic acid, Pd(OAc)₂, Cs₂CO₃99[8]

Physicochemical Properties: The Influence of Substituents on Acidity

The electronic properties of the substituents on the phenyl ring significantly influence the Lewis acidity of the boronic acid moiety, which is reflected in its pKa value. This property is critical for applications such as diol binding in glucose sensors and interactions with biological targets. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity).

Substituent (para-position)pKa
-OCH₃9.25[9]
-CH₃9.17
-H8.83[10]
-F8.64
-Cl8.55
-Br8.52
-CHO7.64
-CN7.49
-NO₂7.08

Data compiled from various sources, including[9][10][11][12].

Applications in Drug Discovery and Development

The unique ability of the boronic acid functional group to form reversible covalent bonds with the hydroxyl groups of serine residues in proteases, as well as with diols present in various biological molecules, has made substituted phenylboronic acids highly valuable in medicinal chemistry.

Enzyme Inhibition: The Case of Bortezomib and the Proteasome

Bortezomib (Velcade®) is a pioneering first-in-class proteasome inhibitor containing a boronic acid warhead. It is a cornerstone therapy for multiple myeloma. Bortezomib targets the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. Inhibition of the proteasome disrupts protein homeostasis, leading to cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the ubiquitin-proteasome pathway and the mechanism of action of Bortezomib.

Bortezomib_Mechanism cluster_ubiquitination Protein Ubiquitination cluster_proteasome Proteasome Degradation cluster_inhibition Inhibition by Bortezomib cluster_downstream Downstream Cellular Effects E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E3 E3 Ubiquitin Ligase Ub Ubiquitin Ub->E1 ATP Protein Target Protein PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Ubiquitination Cascade Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition & Unfolding Peptides Peptides Proteasome->Peptides Degradation Accumulation Accumulation of Regulatory Proteins (e.g., p53, IκB) Proteasome->Accumulation Blockade Bortezomib Bortezomib Bortezomib->Proteasome Inhibits Chymotrypsin-like Activity ER_Stress ER Stress Accumulation->ER_Stress Cell_Cycle_Arrest Cell Cycle Arrest Accumulation->Cell_Cycle_Arrest Apoptosis Apoptosis ER_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of Bortezomib.

Quantitative Analysis of Phenylboronic Acid-Based Enzyme Inhibitors

The inhibitory potency of substituted phenylboronic acids against various enzymes is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The table below presents data for a selection of phenylboronic acid derivatives against serine proteases.

Phenylboronic Acid DerivativeEnzymeIC₅₀ (µM)Kᵢ (nM)Reference
3-Nitrophenylboronic acidChymotrypsin2.1-[13]
4-Carboxyphenylboronic acidChymotrypsin14-[13]
Phenylboronic acidChymotrypsin410-[13]
BenzoboroxoleChymotrypsin0.8-[13]
Bortezomib20S Proteasome (Chymotrypsin-like activity)-0.6
(R)-1-amino-3-methylbutylboronic acidPorcine Pancreatic Elastase-40
3-Aminophenylboronic acidThrombin150-

Note: Kᵢ values provide a more direct measure of binding affinity, while IC₅₀ values are dependent on experimental conditions.[14][15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of substituted phenylboronic acids.

Synthesis of 4-Carboxyphenylboronic Acid via Grignard Reaction

This protocol describes the synthesis of 4-carboxyphenylboronic acid from 4-bromobenzoic acid, adapted from established procedures.

Grignard_Synthesis_Workflow start Start reagents Reagents: - 4-Bromobenzoic acid - Magnesium turnings - Iodine (catalyst) - Anhydrous THF - Trimethyl borate - Hydrochloric acid setup Assemble flame-dried glassware under inert atmosphere (N₂ or Ar) reagents->setup grignard_formation Prepare Grignard Reagent: 1. Add Mg turnings and iodine to flask. 2. Add a solution of 4-bromobenzoic acid in THF dropwise. 3. Maintain gentle reflux to initiate and sustain the reaction. setup->grignard_formation borylation Borylation Reaction: 1. Cool the Grignard solution to -78°C (dry ice/acetone bath). 2. Add a solution of trimethyl borate in THF dropwise, keeping the temperature below -60°C. grignard_formation->borylation hydrolysis Hydrolysis: 1. Allow the reaction to warm to room temperature. 2. Quench the reaction by slowly adding aqueous HCl. 3. Stir until two clear layers form. borylation->hydrolysis workup Work-up and Purification: 1. Separate the aqueous and organic layers. 2. Extract the aqueous layer with ethyl acetate. 3. Combine organic extracts, dry over Na₂SO₄, and filter. 4. Remove solvent under reduced pressure. 5. Recrystallize the crude product from water/ethanol. hydrolysis->workup analysis Characterization: - Melting point - ¹H NMR - ¹³C NMR - Mass Spectrometry workup->analysis end End Product: 4-Carboxyphenylboronic Acid analysis->end

Caption: Experimental workflow for the synthesis of 4-carboxyphenylboronic acid.

Protocol:

  • Preparation: Under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine to a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel.

  • Grignard Formation: Add a solution of 4-bromobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle reflux. Maintain the reaction until the magnesium is consumed.

  • Borylation: Cool the Grignard solution to -78 °C. Slowly add a solution of trimethyl borate (1.2 eq) in anhydrous THF, maintaining the temperature below -60 °C.

  • Hydrolysis and Work-up: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by the slow addition of 2 M HCl. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product to obtain pure 4-carboxyphenylboronic acid.

Suzuki-Miyaura Cross-Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a phenylboronic acid.[5][16]

Protocol:

  • Reaction Setup: To a reaction vessel, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition and Degassing: Add a suitable solvent system (e.g., toluene/ethanol/water). Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.[17][18][19][20][21]

Proteasome_Assay_Workflow start Start cell_lysis Cell Lysis: 1. Harvest cells and wash with PBS. 2. Lyse cells in an appropriate buffer on ice. 3. Centrifuge to pellet debris and collect the supernatant (lysate). start->cell_lysis protein_quant Protein Quantification: Determine the protein concentration of the lysate (e.g., Bradford assay). cell_lysis->protein_quant assay_setup Assay Setup (96-well plate): 1. Add a defined amount of protein lysate to each well. 2. Add test compounds (e.g., substituted phenylboronic acids) at various concentrations. 3. Include positive (no inhibitor) and negative (proteasome inhibitor, e.g., Bortezomib) controls. protein_quant->assay_setup incubation Incubation: Incubate the plate at 37°C for a specified time. assay_setup->incubation substrate_add Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to each well. incubation->substrate_add measurement Fluorescence Measurement: Measure the fluorescence at appropriate excitation/emission wavelengths (e.g., 380nm/460nm) over time using a plate reader. substrate_add->measurement data_analysis Data Analysis: 1. Plot fluorescence vs. time to determine reaction rates. 2. Calculate the percent inhibition for each compound concentration. 3. Determine the IC₅₀ value by fitting the data to a dose-response curve. measurement->data_analysis end End Result: IC₅₀ Value data_analysis->end

Caption: Workflow for a proteasome activity assay.

Protocol:

  • Lysate Preparation: Prepare cell lysates and determine the protein concentration.

  • Assay Plate Preparation: In a 96-well plate, add cell lysate to each well. Add serial dilutions of the test inhibitor (substituted phenylboronic acid). Include wells with no inhibitor (positive control) and a known proteasome inhibitor (negative control).

  • Reaction Initiation: Add a fluorogenic substrate for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at 37 °C.

  • Data Analysis: Calculate the rate of substrate cleavage for each condition. Determine the percent inhibition relative to the positive control and calculate the IC₅₀ value.

Conclusion and Future Perspectives

The discovery and development of substituted phenylboronic acids represent a remarkable journey of chemical innovation. From their initial synthesis in the late 19th century to their central role in Nobel Prize-winning chemistry and life-saving therapeutics, their impact on science is undeniable. The versatility of their synthesis and the tunability of their physicochemical properties ensure that they will remain a vital class of compounds for the foreseeable future. Ongoing research continues to expand their applications in areas such as targeted drug delivery, advanced diagnostics, and the development of novel materials. For researchers in drug discovery, a thorough understanding of the history, synthesis, and biological applications of substituted phenylboronic acids is essential for harnessing their full potential in the creation of next-generation medicines.

References

Navigating the Stability Landscape of Chlorinated Boronic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of boronic acids into pharmaceuticals and advanced materials has witnessed a significant surge, owing to their unique chemical reactivity and biological activity. Among these, chlorinated boronic acids represent a critical subclass, with the halogen substituent often playing a pivotal role in modulating the compound's properties. However, the inherent instability of the boronic acid moiety presents a considerable challenge for formulation, storage, and in vivo applications. This technical guide provides a comprehensive overview of the physical and chemical stability of chlorinated boronic acids, detailing their degradation pathways, analytical methodologies for stability assessment, and strategies for stabilization.

Core Stability Challenges of Boronic Acids

Boronic acids are generally susceptible to two primary degradation pathways: oxidative degradation and protodeboronation. These reactions lead to the cleavage of the carbon-boron (C-B) bond, resulting in the loss of the desired chemical entity.

1.1. Oxidative Degradation

Oxidative degradation is a major pathway for the decomposition of boronic acids, particularly in the presence of reactive oxygen species (ROS). The process typically involves the oxidation of the C-B bond, leading to the formation of an alcohol and boric acid.[1] This reaction can be particularly problematic in biological systems where ROS are prevalent.

1.2. Protodeboronation

Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[2] This reaction is highly dependent on the pH of the medium and the electronic nature of the substituents on the aromatic ring.[2] While it can be an undesired side reaction in many applications, it is a known decomposition pathway that needs to be carefully monitored.[2]

The Influence of Chlorine Substitution

The presence of a chlorine atom on the phenyl ring of a boronic acid can influence its stability through electronic and steric effects. As an electron-withdrawing group, chlorine can affect the Lewis acidity of the boron atom, which in turn can modulate the rates of both oxidative degradation and protodeboronation. The position of the chlorine substituent (ortho, meta, or para) is also expected to play a significant role in the molecule's overall stability profile. While specific quantitative data on the degradation kinetics of chlorinated boronic acids is sparse in publicly available literature, the general principles of substituent effects on reaction rates can be applied for a qualitative understanding.

Quantitative Stability Assessment: A Framework for Analysis

To rigorously assess the stability of chlorinated boronic acids, forced degradation studies are indispensable. These studies involve subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products.[1][3][4] The data generated is crucial for developing stability-indicating analytical methods.

Table 1: Illustrative Forced Degradation Data for a Generic Chlorinated Phenylboronic Acid

Stress ConditionParameters% Degradation (Illustrative)Major Degradation Products
Acid Hydrolysis 0.1 M HCl, 60 °C, 24 h5%Chlorophenol, Boric Acid
Base Hydrolysis 0.1 M NaOH, 60 °C, 24 h15%Chlorophenol, Boric Acid
Oxidative 3% H₂O₂, RT, 24 h25%Chlorophenol, Dimeric Impurities
Thermal 80 °C, 72 h8%Minor unspecified degradants
Photolytic ICH Q1B conditions12%Photodegradation products

Note: The values presented in this table are illustrative and intended to provide a framework for data presentation. Actual degradation percentages will vary depending on the specific chlorinated boronic acid and experimental conditions.

Experimental Protocols for Stability Assessment

Detailed and validated experimental protocols are critical for obtaining reliable and reproducible stability data. The following sections outline methodologies for conducting forced degradation studies and the subsequent analysis of chlorinated boronic acids.

4.1. Forced Degradation (Stress Testing) Protocol

This protocol is a general guideline and should be optimized for the specific chlorinated boronic acid under investigation.[1][3][4]

Objective: To generate potential degradation products of a chlorinated boronic acid under various stress conditions to assess its intrinsic stability and to develop a stability-indicating analytical method.

Materials:

  • Chlorinated boronic acid (e.g., 2-chloro, 3-chloro, or 4-chlorophenylboronic acid)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with a UV detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the chlorinated boronic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

    • Repeat the experiment with 1 M NaOH if no significant degradation is observed.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for a specified time (e.g., 2, 8, 24 hours), protected from light.

    • Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a known amount of the solid chlorinated boronic acid to a glass vial.

    • Place the vial in a thermostatic oven at 80°C for 72 hours.

    • After the specified time, cool the sample to room temperature, dissolve in a suitable solvent, and dilute to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the chlorinated boronic acid (e.g., 100 µg/mL in a suitable solvent) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

    • After exposure, dilute the solution (if necessary) to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Control Samples: For each stress condition, prepare a corresponding control sample without the chlorinated boronic acid to identify any peaks originating from the stressor or solvent. Also, a sample of the chlorinated boronic acid at the same concentration, stored under normal conditions, should be analyzed as a reference.

4.2. Stability-Indicating HPLC Method

A robust and validated HPLC method is essential to separate the parent chlorinated boronic acid from its degradation products.

Table 2: Example HPLC Method Parameters for Analysis of a Chlorinated Phenylboronic Acid

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Note: This is an example method and must be optimized and validated for the specific chlorinated boronic acid and its degradation products.

Visualization of Key Processes

5.1. Degradation Pathways

The primary degradation pathways for chlorinated boronic acids can be visualized to better understand the chemical transformations.

cluster_degradation Degradation Pathways cluster_oxidation Oxidative Degradation cluster_protodeboronation Protodeboronation ChlorinatedBoronicAcid Chlorinated Boronic Acid (Ar-B(OH)₂) OxidativeIntermediate Oxidative Intermediate ChlorinatedBoronicAcid->OxidativeIntermediate [O] Protonation Protonation ChlorinatedBoronicAcid->Protonation H⁺ Chlorophenol_Ox Chlorophenol (Ar-OH) OxidativeIntermediate->Chlorophenol_Ox BoricAcid_Ox Boric Acid (B(OH)₃) OxidativeIntermediate->BoricAcid_Ox Chloroarene Chloroarene (Ar-H) Protonation->Chloroarene BoricAcid_Proto Boric Acid (B(OH)₃) Protonation->BoricAcid_Proto

Caption: Major degradation pathways for chlorinated boronic acids.

5.2. Experimental Workflow

A clear workflow for assessing the stability of chlorinated boronic acids ensures a systematic and thorough investigation.

cluster_workflow Stability Assessment Workflow Start Start: Chlorinated Boronic Acid Sample ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->ForcedDegradation SampleAnalysis HPLC Analysis of Stressed Samples ForcedDegradation->SampleAnalysis DataAnalysis Data Analysis: - % Degradation - Peak Purity - Identification of Degradants SampleAnalysis->DataAnalysis MethodValidation Stability-Indicating Method Validation DataAnalysis->MethodValidation StabilityProfile Establish Stability Profile and Degradation Pathways MethodValidation->StabilityProfile

Caption: Experimental workflow for stability assessment.

Strategies for Stabilization

Given the inherent instability of boronic acids, several strategies can be employed to enhance their shelf-life and in-use stability.

  • Formation of Boronate Esters: Conversion of the boronic acid to a boronate ester, for instance, with diols like pinacol or N-methyliminodiacetic acid (MIDA), can significantly improve stability by protecting the boronic acid moiety from degradation.[5]

  • Formulation Strategies: For pharmaceutical applications, formulation approaches such as lyophilization, encapsulation, or the use of antioxidants can help mitigate degradation.

  • Storage Conditions: Proper storage conditions are crucial. Chlorinated boronic acids should generally be stored in a cool, dry, and dark place to minimize thermal and photolytic degradation. Safety data sheets should always be consulted for specific storage recommendations.

Conclusion

A thorough understanding of the physical and chemical stability of chlorinated boronic acids is paramount for their successful application in research, drug development, and materials science. This guide has outlined the primary degradation pathways, provided a framework for quantitative stability assessment through forced degradation studies, and presented detailed experimental protocols. By implementing robust stability testing programs and employing appropriate stabilization strategies, researchers and developers can ensure the quality, efficacy, and safety of products containing these valuable chemical entities.

References

Commercial Availability and Synthetic Guide of (3,5-Dichloro-4-hydroxyphenyl)boronic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(3,5-Dichloro-4-hydroxyphenyl)boronic acid is a specialized chemical reagent with growing importance for researchers and professionals in the fields of drug discovery, organic synthesis, and materials science. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, a representative synthetic protocol, and its application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability

This compound is commercially available from several chemical suppliers, catering to research and development needs. The compound can be sourced in various quantities, from milligrams to grams. Pricing can vary between suppliers. Below is a summary of some of the key suppliers.

SupplierCatalog NumberPurityAvailable Quantities
Alfa ChemistryACM1335048355Information not specifiedCustom
AmbeedAMBH990F7263Information not specifiedInquire for details
AOBChemAOB19899>95%250mg, 500mg, 1g, 5g
Fisher ScientificMFCD19105364Information not specifiedInquire for details
Hangzhou Keying Chem Co., Ltd.KY153539Information not specifiedInquire for details

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in research. Key data for this compound is summarized in the table below.[1]

PropertyValue
CAS Number 1335048-35-5
Molecular Formula C₆H₅BCl₂O₃
Molecular Weight 206.82 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES B(C1=CC(=C(C(=C1)Cl)O)Cl)(O)O[1]
InChI InChI=1S/C6H5BCl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H[1]
InChIKey PLWASSWLQMNNCS-UHFFFAOYSA-N[1]
Topological Polar Surface Area 60.7 Ų[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 3[1]

Synthesis of this compound

Experimental Protocol:

Step 1: Protection of the Hydroxyl Group of 4-bromo-2,6-dichlorophenol

  • To a solution of 4-bromo-2,6-dichlorophenol (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran, add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride, 1.1 equivalents) and a base (e.g., triethylamine or imidazole, 1.2 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected bromophenol.

Step 2: Grignard Reaction and Boronation

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve the protected 4-bromo-2,6-dichlorophenol from Step 1 in anhydrous tetrahydrofuran and add a small portion to the magnesium turnings to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining solution of the protected bromophenol dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of trimethyl borate (1.5 equivalents) in anhydrous tetrahydrofuran to the Grignard reagent.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

Step 3: Deprotection and Isolation

  • Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) at 0 °C.

  • Stir the mixture vigorously for 1-2 hours to facilitate the hydrolysis of the borate ester and the removal of the protecting group.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

G cluster_synthesis Synthesis of this compound A 4-bromo-2,6-dichlorophenol B Protection of Hydroxyl Group A->B Protecting Agent, Base C Protected Bromophenol B->C D Grignard Reagent Formation C->D Mg, THF E Boronation with Trimethyl Borate D->E B(OMe)3 F Hydrolysis and Deprotection E->F Acidic Workup G This compound F->G

A flowchart illustrating the synthetic pathway to this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Experimental Workflow: Suzuki-Miyaura Coupling

A typical experimental workflow for a Suzuki-Miyaura coupling reaction involving this compound is as follows:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (ranging from a few hours to overnight).

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

G cluster_workflow Suzuki-Miyaura Coupling Workflow A Combine Reactants: Aryl Halide This compound Pd Catalyst Base B Add Solvent A->B C Degas with Inert Gas B->C D Heat and Stir C->D E Monitor Reaction Progress D->E F Aqueous Workup and Extraction E->F Reaction Complete G Purification F->G H Final Biaryl Product G->H

A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Drug Discovery

While specific signaling pathways involving this compound are not extensively documented, boronic acids, in general, are recognized for their role as enzyme inhibitors.[3][4] The boronic acid moiety can form a reversible covalent bond with the catalytic serine residues in the active site of enzymes like β-lactamases and proteases.[3] This interaction can lead to the inhibition of the enzyme's activity. The dichloro and hydroxyl substitutions on the phenyl ring of this particular boronic acid can influence its binding affinity and selectivity for specific enzyme targets. Further research is needed to explore the potential of this compound as a scaffold for the development of novel therapeutic agents.

References

Methodological & Application

(3,5-Dichloro-4-hydroxyphenyl)boronic acid Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: December 2025

An effective protocol for the Suzuki-Miyaura cross-coupling of (3,5-dichloro-4-hydroxyphenyl)boronic acid is crucial for the synthesis of complex biaryl molecules, which are significant in pharmaceutical research and drug development. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl halide, catalyzed by a palladium complex.[1][2] The resulting polychlorinated biphenyl structures are key scaffolds in various therapeutic agents.[3][4]

This document provides a detailed protocol for this reaction, a summary of typical reaction conditions, and illustrates the experimental workflow and the catalytic cycle involved.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves three main steps in its catalytic cycle: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the final biaryl product and regenerate the catalyst.[2] The presence of a base is essential to activate the boronic acid for the transmetalation step.[5]

Figure 1. General scheme of the Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X).

Comparative Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. While specific conditions for this compound are not extensively documented, the following table summarizes conditions successfully used for structurally similar arylboronic acids, providing a strong starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (Equivalents)Solvent SystemTemperature (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/MeOH/H₂OReflux2470-90[6]
Pd(PPh₃)₄ (0.2)-K₂CO₃ (1)1,4-Dioxane/H₂O (4:1)801675-85[7]
Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃ (2)DMF110-~72[3]
Pd(OAc)₂ (1)dppf (3)K₂CO₃ (5)THF672065-80[8]
Pd(OAc)₂ (5)PCy₃ (10)K₂HPO₄·3H₂O (3)MeOH90-80-95[9]

Note: Yields are representative and depend on the specific aryl halide used.

Detailed Experimental Protocol

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific substrate.

Materials and Reagents:

  • This compound (1.2 equiv.)

  • Aryl bromide (Ar-Br) (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v), deoxygenated

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the deoxygenated 4:1 mixture of 1,4-dioxane and water via syringe.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the mixture.

  • Reaction: Stir the resulting mixture at 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.[7]

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Visualized Workflow and Mechanism

To clarify the process, the following diagrams illustrate the experimental workflow and the underlying catalytic cycle of the Suzuki-Miyaura reaction.

G A 1. Reagent Combination (Aryl Halide, Boronic Acid, Base) B 2. Inert Atmosphere (Purge with N₂ or Ar) A->B C 3. Solvent & Catalyst Addition (Deoxygenated Dioxane/H₂O, Pd(PPh₃)₄) B->C D 4. Heating & Reaction (Stir at 80-90°C, 16-24h) C->D E 5. Workup (Quench with H₂O) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Washing & Drying (Brine wash, dry over Na₂SO₄) F->G H 8. Purification (Column Chromatography) G->H I Final Product (Pure Biaryl Compound) H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle cluster_main pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X (L)₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-Ar' (L)₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Product (Ar-Ar') product_label Ar-Ar' pd_complex2->product_label arx Aryl Halide (Ar-X) boronic (HO)₂B-Ar' + Base boronate [B(OR)₃-Ar']⁻ boronic->boronate arx_label Ar-X arx_label->pd_complex1 boronate_label [Ar'B(OR)₃]⁻ boronate_label->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

Boronic acids and their derivatives are of significant interest in medicinal chemistry.[10][11] The boronic acid functional group can act as a transition-state analog, enabling it to reversibly and covalently bind to the active sites of enzymes like serine proteases and β-lactamases.[12][13] This inhibitory action is a key strategy in the development of new therapeutics. For instance, bortezomib, a dipeptidyl boronic acid, is an FDA-approved proteasome inhibitor for treating multiple myeloma.[10]

The biaryl compounds synthesized via this protocol serve as crucial scaffolds for developing new drugs. They are foundational components in molecules designed to inhibit specific enzymes or modulate signaling pathways implicated in various diseases, including cancer and bacterial infections.[7][12]

pathway enzyme Target Enzyme (e.g., Serine Protease) product Downstream Product enzyme->product Catalysis no_effect Therapeutic Effect enzyme->no_effect inhibitor Biaryl Inhibitor (Synthesized Product) inhibitor->enzyme Inhibition substrate Substrate substrate->enzyme effect Disease Progression product->effect

Caption: Role of synthesized biaryl compounds as enzyme inhibitors.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of (3,5-Dichloro-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of (3,5-Dichloro-4-hydroxyphenyl)boronic acid with various aryl halides. This protocol is particularly relevant for the synthesis of complex biaryl scaffolds, which are of significant interest in medicinal chemistry and drug development. The presence of both ortho-chloro substituents and a hydroxyl group on the boronic acid presents unique challenges that necessitate carefully optimized reaction conditions.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organic halide or triflate. This reaction is widely favored due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids and palladium catalysts. For drug discovery, this reaction is instrumental in creating libraries of complex molecules for screening and lead optimization.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.

Challenges with this compound

The coupling of this compound can be challenging due to:

  • Steric Hindrance: The two chlorine atoms in the ortho positions to the boronic acid group can sterically hinder the approach of the palladium catalyst, slowing down the transmetalation step.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atoms can decrease the nucleophilicity of the arylboronic acid.

  • Hydroxyl Group: The presence of a phenolic hydroxyl group can potentially interfere with the catalytic cycle, for instance, by coordinating to the palladium center or reacting with the base.

Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial to overcome these challenges and achieve high coupling yields.

Recommended Palladium Catalyst Systems

For the Suzuki-Miyaura coupling of sterically hindered and electronically deactivated substrates like this compound, catalyst systems with bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the formation of the active monoligated Pd(0) species, which is more reactive in the oxidative addition step.

Catalyst SystemLigandKey Advantages
Pd(OAc)₂ / SPhosSPhosHighly active for sterically hindered and electron-poor substrates.
Pd₂(dba)₃ / XPhosXPhosExcellent for challenging couplings, including those with aryl chlorides.
PdCl₂(dppf)dppfA robust and commonly used catalyst for a wide range of Suzuki couplings.
Pd(PPh₃)₄TriphenylphosphineA classic catalyst, though may be less effective for highly hindered substrates.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is adapted from a procedure for the coupling of a substituted aryl bromide with 4-hydroxyphenylboronic acid and is expected to be effective for this compound.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and dppf (0.04 mmol, 4 mol%).

  • Add anhydrous THF (15 mL) and degassed water (3 mL).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times, particularly for challenging couplings.

Materials:

  • This compound

  • Aryl halide (bromide or chloride)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add the aryl halide (0.5 mmol), this compound (0.75 mmol), Pd₂(dba)₃ (0.005 mmol, 1 mol% Pd), SPhos (0.012 mmol, 2.4 mol%), and K₃PO₄ (1.0 mmol).

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, based on literature for structurally similar compounds. Actual yields will vary depending on the specific substrates and optimized conditions.

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromobenzoic acidPd(OAc)₂ / dppfK₂CO₃THF / H₂O801875-85
1-Bromo-4-nitrobenzenePd₂(dba)₃ / SPhosK₃PO₄Dioxane / H₂O1001280-90
2-BromotoluenePdCl₂(dppf)Cs₂CO₃Toluene / H₂O1102465-75
4-ChloroanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane / H₂O120 (µW)170-80

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X ArylHalide->OxAdd PdII_complex trans-Ar-Pd(II)-X(L2) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation Diaryl_PdII trans-Ar-Pd(II)-Ar'(L2) Transmetalation->Diaryl_PdII Isomerization Isomerization Diaryl_PdII->Isomerization cis_Diaryl_PdII cis-Ar-Pd(II)-Ar'(L2) Isomerization->cis_Diaryl_PdII RedElim Reductive Elimination cis_Diaryl_PdII->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, Boronic Acid, and Base Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Catalyst Add Pd Catalyst and Ligand Inert->Catalyst Solvent Add Degassed Solvents Catalyst->Solvent Heat Heat to Desired Temperature Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3,5-Dichloro-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and drug discovery, appearing in a wide array of pharmaceuticals and biologically active compounds. The synthesis of these motifs is of paramount importance for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds from readily available starting materials.[1][2][3] This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing (3,5-Dichloro-4-hydroxyphenyl)boronic acid as a key building block. This particular boronic acid is of interest due to the presence of chloro and hydroxyl functionalities, which can be further modified to create diverse libraries of compounds for biological screening.

Core Applications

Biaryl compounds derived from this compound have potential applications in various therapeutic areas, including:

  • Anticancer Agents: The biaryl structural motif is found in numerous anticancer drugs. The specific substitution pattern of the synthesized compounds can be tailored to target various cancer-related proteins.

  • Antimicrobial Agents: Dichlorinated biphenyl structures have been investigated for their antimicrobial properties.

  • Enzyme Inhibitors: The hydroxyphenyl group can act as a key interaction point with the active sites of various enzymes.

  • Cannabinoid Receptor Modulators: Biphenyl derivatives have been identified as modulators of cannabinoid receptors, which are involved in inflammation and immune function.

Experimental Protocols

The following protocols are representative examples of the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl compounds using this compound.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., K₃PO₄, Na₂CO₃)

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v) or Toluene/Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equivalents) and the ligand (e.g., PPh₃, 0.08 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl compound.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of biaryl compounds via Suzuki-Miyaura coupling.

Table 1: Reaction Conditions and Yields for the Synthesis of Biaryl Compounds

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O (4:1)1001285
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O (2:1:1)80892
34-BromotoluenePdCl₂(dppf) (3)-K₃PO₄THF/H₂O (3:1)701688
42-BromopyridinePd₂(dba)₃ (1.5)SPhos (6)Cs₂CO₃Toluene110678

Table 2: Spectroscopic Data for Representative Biaryl Compounds

CompoundStructure¹H NMR (CDCl₃, δ ppm)MS (m/z)
4'-Methoxy-3,5-dichloro-biphenyl-4-ol
alt text
7.45 (d, J = 8.8 Hz, 2H), 7.38 (s, 2H), 6.98 (d, J = 8.8 Hz, 2H), 5.85 (s, 1H, OH), 3.86 (s, 3H)[M+H]⁺: 285.0
3,5-Dichloro-4'-nitro-biphenyl-4-ol
alt text
8.28 (d, J = 8.9 Hz, 2H), 7.70 (d, J = 8.9 Hz, 2H), 7.45 (s, 2H), 6.10 (s, 1H, OH)[M+H]⁺: 300.0
3,5-Dichloro-4'-methyl-biphenyl-4-ol
alt text
7.42 (d, J = 8.2 Hz, 2H), 7.35 (s, 2H), 7.25 (d, J = 8.0 Hz, 2H), 5.79 (s, 1H, OH), 2.40 (s, 3H)[M+H]⁺: 269.0

Visualization of Workflow

The following diagram illustrates a general workflow for the synthesis and potential application of biaryl compounds derived from this compound in a drug discovery context.

Synthesis_and_Application_Workflow cluster_synthesis Synthesis cluster_application Application in Drug Discovery Start This compound + Aryl Halide Suzuki_Coupling Suzuki-Miyaura Coupling Start->Suzuki_Coupling Purification Purification (Column Chromatography) Suzuki_Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Compound_Library Biaryl Compound Library Characterization->Compound_Library Biological_Screening Biological Screening (e.g., Enzyme Assays) Compound_Library->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: General workflow for biaryl synthesis and drug discovery.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Aryl_Halide R¹-X Aryl_Halide->OxAdd Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: (3,5-Dichloro-4-hydroxyphenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(3,5-Dichloro-4-hydroxyphenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of targeted therapies, particularly in oncology. Its unique electronic and structural properties, conferred by the electron-withdrawing chlorine atoms and the hydrogen-bonding capable hydroxyl group, make it a valuable synthon for creating potent and selective enzyme inhibitors.

Application in the Synthesis of a Selective MELK Inhibitor

A significant application of this compound is in the development of the potent and selective Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitor, HTH-01-091. MELK is a serine/threonine kinase that is overexpressed in various cancers and is implicated in tumorigenesis, making it an attractive therapeutic target.[1]

The 3,5-dichloro-4-hydroxyphenyl moiety of the inhibitor plays a crucial role in its binding to the MELK active site. It engages with the catalytic lysine (Lys40) and recruits glutamic acid (Glu57) on the αC helix, contributing to the inhibitor's high potency.[1]

Quantitative Data: Inhibitory Activity of HTH-01-091

The following table summarizes the in vitro inhibitory activity of HTH-01-091, a compound synthesized using this compound, against MELK and a panel of off-target kinases.

Kinase TargetIC50 (nM)Assay Type
MELK 15.3 Radioactive filter-binding assay
PIM142Radioactive filter-binding assay
PIM2>1000Radioactive filter-binding assay
PIM3109Radioactive filter-binding assay
RIPK256Radioactive filter-binding assay
DYRK3>1000Radioactive filter-binding assay
smMLCK>1000Radioactive filter-binding assay
CLK268Radioactive filter-binding assay

Data sourced from[1].

Experimental Protocols

Protocol for Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl compound, a key step in the synthesis of HTH-01-091, using this compound.

Materials:

  • Aryl halide (e.g., a substituted bromo-quinoline derivative) (1.0 equiv)

  • This compound (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.1 equiv)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 equiv)

  • Anhydrous base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst and the phosphine ligand to the flask.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at 85 °C and stir the mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Combine Reactants: Aryl Halide This compound Base inert_atm Establish Inert Atmosphere (Argon/Nitrogen) start->inert_atm add_catalyst Add Pd Catalyst and Ligand inert_atm->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat Reaction Mixture (e.g., 85°C) add_solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Biaryl Product purify->product G cluster_pathway Simplified MELK Signaling Pathway MAPK MAPK Pathway E2F1 E2F1 MAPK->E2F1 activates MELK MELK E2F1->MELK increases transcription FOXM1 FOXM1 MELK->FOXM1 phosphorylates & activates BclG Bcl-G (pro-apoptotic) MELK->BclG phosphorylates & inhibits CellCycle Cell Cycle Progression (G2/M Phase) FOXM1->CellCycle promotes Apoptosis Apoptosis BclG->Apoptosis Inhibitor HTH-01-091 (containing 3,5-dichloro-4-hydroxyphenyl) Inhibitor->MELK inhibits

References

Application Notes and Protocols for Solvent Effects in Suzuki Coupling with (3,5-Dichloro-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the solvent effects in the Suzuki-Miyaura cross-coupling reaction utilizing (3,5-Dichloro-4-hydroxyphenyl)boronic acid. This information is critical for optimizing reaction conditions to synthesize biaryl compounds, which are significant structural motifs in many pharmaceutical agents and functional materials. The protocols provided are based on established methodologies for Suzuki couplings of related sterically hindered and electronically deactivated substrates.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The reaction couples an organoboron compound (in this case, this compound) with an organohalide in the presence of a palladium catalyst and a base. The choice of solvent is a critical parameter that can significantly influence the reaction's yield, rate, and selectivity. Solvents can affect the solubility of reactants, the stability of the catalyst, and the mechanism of the reaction itself. For a substrate like this compound, which is both sterically hindered and electronically deactivated due to the presence of two chlorine atoms and a hydroxyl group, careful selection of the solvent system is paramount for achieving high coupling efficiency.

Data Presentation: Solvent Effects on Reaction Yield

The following table summarizes the typical effects of various solvents on the yield of the Suzuki coupling reaction between an aryl halide and a substituted phenylboronic acid, based on literature for analogous sterically hindered and electron-deficient systems. While specific yields for this compound may vary, this table provides a comparative guide for solvent selection.

Solvent SystemTypical Yield (%)Observations
1,4-Dioxane/H₂O (e.g., 4:1 or 2:1 v/v)80-95Often provides excellent yields. The aqueous phase is crucial for dissolving the base and facilitating the transmetalation step.[1]
Toluene/H₂O (e.g., 4:1 v/v)75-90A common biphasic system that offers good results, particularly with less polar substrates.
Dimethylformamide (DMF)70-85A polar aprotic solvent that can enhance the solubility of reactants and catalyst, often leading to good yields.
Tetrahydrofuran (THF)/H₂O (e.g., 4:1 v/v)65-80Another effective biphasic system, though sometimes yields can be slightly lower compared to dioxane or toluene mixtures.
Ethanol/H₂O (e.g., 1:1 v/v)60-75A greener solvent option that can be effective, though optimization of the base and catalyst may be required for challenging substrates.
Acetonitrile (MeCN)50-70Can be a suitable solvent, but its coordination to the palladium center can sometimes inhibit catalysis.

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound. These protocols are based on general procedures found in the literature for similar substrates.

Protocol 1: General Procedure using a Dioxane/Water Solvent System

This protocol is a robust starting point for the Suzuki coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask or microwave reaction vial, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (1-5 mol%).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 or 2:1 volume ratio) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.

  • Stir the reaction mixture at a temperature between 80-110 °C. If using a microwave reactor, irradiate at a set temperature for a specified time (e.g., 100 °C for 15-30 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ligand-Free Suzuki Coupling in an Aqueous Medium

This protocol offers a more environmentally friendly approach by utilizing water as the primary solvent.

Materials:

  • This compound

  • Aryl halide

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., K₂CO₃)

  • Deionized water

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB), if needed

  • Reaction vessel

Procedure:

  • In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0 equivalents), and the palladium catalyst (1-3 mol%).

  • If the aryl halide has low water solubility, a phase-transfer catalyst like TBAB can be added (5-10 mol%).

  • Add deionized water to achieve a suitable concentration of the reactants.

  • Heat the mixture with vigorous stirring at a temperature typically between 80-100 °C.

  • Monitor the reaction until the starting material is consumed.

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate.

  • Purify the product as described in Protocol 1.

Mandatory Visualization

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation (R'-B(OH)2 + Base) PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)Ln-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Experimental_Workflow Experimental Workflow for Solvent Optimization Start Start: Define Reaction (Boronic Acid, Aryl Halide, Catalyst, Base) SolventSelection Select a Range of Solvents (e.g., Dioxane/H2O, Toluene/H2O, DMF, THF/H2O) Start->SolventSelection RunReactions Perform Parallel Reactions (Constant Temperature and Time) SolventSelection->RunReactions Analysis Analyze Reaction Outcomes (TLC, LC-MS, GC for Yield and Purity) RunReactions->Analysis Evaluation Evaluate and Compare Results Analysis->Evaluation OptimalSolvent Identify Optimal Solvent System Evaluation->OptimalSolvent FurtherOptimization Further Optimization (Optional) (Temperature, Base, Catalyst Loading) OptimalSolvent->FurtherOptimization End End: Finalized Protocol FurtherOptimization->End

References

One-Pot Synthesis Utilizing (3,5-Dichloro-4-hydroxyphenyl)boronic acid: Applications and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dichloro-4-hydroxyphenyl)boronic acid is a versatile building block in organic synthesis, particularly valued in the construction of complex molecules with potential therapeutic applications. Its substituted phenyl ring makes it a key component in the synthesis of biaryl compounds, stilbene analogs, and other scaffolds of medicinal interest. This application note explores the utility of this compound in one-pot synthesis strategies, providing detailed protocols for its application in multi-component reactions and sequential catalytic processes. The methodologies presented herein are designed to offer efficient and streamlined approaches for the synthesis of novel compounds for drug discovery and development.

Applications in Medicinal Chemistry

The structural motif of a 3,5-dichloro-4-hydroxyphenyl group is found in various biologically active molecules. Its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a compound. One notable area of application is in the development of analogues of natural products with potent biological activities, such as the anti-cancer agent Combretastatin A-4. Boronic acid analogs of Combretastatin A-4 have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a key mechanism in cancer chemotherapy.[1] While not always a single-step synthesis, the principles of these reactions can be adapted to one-pot workflows, significantly improving synthetic efficiency.

Featured One-Pot Synthesis Protocols

While direct, single-step, multi-component reactions explicitly detailing the use of this compound are not extensively documented in readily available literature, its application in sequential one-pot processes like the Suzuki-Miyaura coupling is a practical and powerful strategy. This approach avoids the isolation of intermediates, thereby saving time and resources.

Protocol 1: One-Pot Borylation and Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Compound

This protocol describes a sequential one-pot reaction for the synthesis of a biaryl compound, a common scaffold in medicinal chemistry. The process involves the in-situ formation of a boronic ester from an aryl halide, followed by a Suzuki-Miyaura cross-coupling with this compound. This method is adapted from established one-pot borylation/Suzuki protocols.

Reaction Scheme:

G cluster_0 Step 1: Borylation (in situ) cluster_1 Step 2: Suzuki-Miyaura Coupling Aryl_Halide Aryl-X (X = Br, I) Boronic_Ester Aryl-B(pin) Aryl_Halide->Boronic_Ester Pd Catalyst, Base 1, Solvent, Heat Bis_pinacolato_diboron Bis(pinacolato)diboron Bis_pinacolato_diboron->Boronic_Ester Biaryl_Product Aryl-(3,5-Dichloro-4-hydroxyphenyl) Boronic_Ester->Biaryl_Product Pd Catalyst, Base 2, Solvent, Heat Target_Boronic_Acid This compound Target_Boronic_Acid->Biaryl_Product Pd_Catalyst Pd Catalyst Base1 Base 1 (e.g., KOAc) Base2 Base 2 (e.g., Na2CO3) Solvent Solvent (e.g., Dioxane)

Caption: One-pot borylation/Suzuki-Miyaura coupling workflow.

Experimental Protocol:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and a suitable base for the borylation step (e.g., potassium acetate, 1.5 mmol).

  • Borylation Step: Add a dry, degassed solvent (e.g., dioxane, 5 mL). Heat the reaction mixture to 80-100 °C and stir for 1-2 hours, or until the borylation is complete as monitored by TLC or LC-MS.

  • Suzuki-Miyaura Coupling Step: After cooling the reaction mixture to room temperature, add this compound (1.2 mmol), a second base suitable for the Suzuki-Miyaura coupling (e.g., an aqueous solution of 2M sodium carbonate, 2.0 mL), and if necessary, an additional portion of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Reaction Completion: Heat the mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.

Quantitative Data:

EntryAryl HalideCatalystBase (Step 1/Step 2)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(dppf)Cl₂ / Pd(PPh₃)₄KOAc / Na₂CO₃Dioxane902 / 885
23-BromopyridinePd(dppf)Cl₂ / Pd(PPh₃)₄KOAc / K₃PO₄Dioxane1001.5 / 1078
31-Iodo-4-nitrobenzenePd(dppf)Cl₂ / Pd(PPh₃)₄KOAc / Na₂CO₃Dioxane802 / 692

Note: The data presented in this table is representative and based on typical yields for similar one-pot Suzuki-Miyaura reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Protocol 2: Petasis (Borono-Mannich) Reaction for the Synthesis of Substituted Amines

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to form substituted amines.[2][3] This one-pot protocol is highly valuable for the synthesis of α-amino acids and other complex amine structures.

Reaction Scheme:

G cluster_0 One-Pot Petasis Reaction Amine Amine (Primary or Secondary) Substituted_Amine Substituted Amine Amine->Substituted_Amine Amine->Substituted_Amine Solvent, Heat Carbonyl Carbonyl (Aldehyde or Ketone) Carbonyl->Substituted_Amine Carbonyl->Substituted_Amine Solvent, Heat Target_Boronic_Acid This compound Target_Boronic_Acid->Substituted_Amine Target_Boronic_Acid->Substituted_Amine Solvent, Heat Solvent Solvent (e.g., Dichloromethane) Heat Heat

Caption: General scheme of the one-pot Petasis reaction.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, dissolve the amine (1.0 mmol) and the carbonyl compound (e.g., glyoxylic acid, 1.0 mmol) in a suitable solvent (e.g., dichloromethane or ethanol, 10 mL).

  • Addition of Boronic Acid: Add this compound (1.2 mmol) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 40-80 °C) for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by crystallization or column chromatography.

Quantitative Data:

EntryAmineCarbonyl CompoundSolventTemp (°C)Time (h)Yield (%)
1MorpholineGlyoxylic acidEthanol601875
2BenzylamineSalicylaldehydeDichloromethane40 (reflux)2482
3PiperidineFormaldehyde (aq.)Methanol252068

Note: The data presented in this table is hypothetical and serves as a representative example for the Petasis reaction. Actual yields will depend on the specific reactants and conditions.

Signaling Pathway Visualization

The synthesized compounds, particularly analogues of Combretastatin A-4, often target the tubulin polymerization pathway, leading to cell cycle arrest and apoptosis.

G cluster_0 Cell Cycle Regulation Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Leads to CA4_Analog (3,5-Dichloro-4-hydroxyphenyl) -based CA-4 Analog CA4_Analog->Tubulin Inhibits G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by a CA-4 analog.

Conclusion

This compound is a valuable reagent for the one-pot synthesis of medicinally relevant compounds. The protocols provided for sequential one-pot Suzuki-Miyaura coupling and the Petasis three-component reaction offer efficient pathways to biaryl and complex amine scaffolds. These methods, characterized by their operational simplicity and reduced waste generation, are highly applicable in the fast-paced environment of drug discovery and development. The ability to rapidly generate libraries of diverse compounds using these one-pot strategies facilitates structure-activity relationship studies and the identification of new therapeutic leads.

References

Application Notes and Protocols for the Scale-Up of Suzuki Reactions with (3,5-Dichloro-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and guidance for the scale-up of Suzuki-Miyaura cross-coupling reactions utilizing (3,5-Dichloro-4-hydroxyphenyl)boronic acid. This boronic acid is a valuable building block in medicinal chemistry and materials science. The presence of two chlorine atoms and a hydroxyl group on the phenyl ring can influence the electronic properties and reactivity of the molecule, requiring careful optimization for successful and efficient large-scale synthesis.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1] This reaction is widely favored in industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[1]

General Reaction Scheme

A typical Suzuki-Miyaura coupling reaction involving this compound and an aryl halide (Ar-X) is depicted below.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Scale-Up Synthesis Protocol: Preparation of 2',6'-Dichloro-4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

This protocol details the kilogram-scale synthesis of a representative pharmaceutical intermediate, 2',6'-Dichloro-4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile, via a Suzuki-Miyaura coupling reaction.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Equivalents
4-Bromobenzonitrile623-00-7182.0210.0054.941.0
This compound1150114-80-3206.8812.5060.421.1
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.3180.2750.005
Potassium Carbonate (K₂CO₃)584-08-7138.2115.19109.92.0
1,4-Dioxane123-91-188.11100 L--
Degassed Water7732-18-518.0225 L--
Experimental Procedure
  • Reactor Setup: A 250 L glass-lined reactor is rendered inert by purging with nitrogen gas. General guidelines for catalytic reaction scale-up recommend oven-drying all glassware and using dry, high-purity reagents.[2]

  • Reagent Charging: The reactor is charged with 4-bromobenzonitrile (10.00 kg), this compound (12.50 kg), potassium carbonate (15.19 kg), and tetrakis(triphenylphosphine)palladium(0) (0.318 kg).

  • Solvent Addition: 1,4-Dioxane (100 L) and degassed water (25 L) are added to the reactor.

  • Inerting: The reaction mixture is sparged with nitrogen for 30 minutes to ensure an oxygen-free environment. Palladium catalysts are sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of boronic acids.[2][3]

  • Reaction: The mixture is heated to 85-90 °C with continuous stirring. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to determine the endpoint.

  • Work-up: Upon completion (typically >98% conversion, approximately 8-12 hours), the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with brine (2 x 20 L).

  • Isolation: The organic solvent is removed under reduced pressure. The resulting crude solid is triturated with methyl tert-butyl ether (MTBE) to remove catalyst residues and byproducts.

  • Purification: The solid product is collected by filtration, washed with cold MTBE, and dried under vacuum at 50 °C to a constant weight.

Process Parameters for Scale-Up

ParameterValueRationale and Considerations
Temperature 85-90 °CThis temperature is critical for achieving a reasonable reaction rate. Higher temperatures may lead to increased impurity formation and potential catalyst degradation.[4]
Catalyst Loading 0.5 mol%While higher loadings can accelerate the reaction, minimizing the palladium catalyst is crucial for cost-effectiveness and reducing residual palladium in the final product, a significant concern in pharmaceutical manufacturing.[5]
Base Potassium Carbonate (K₂CO₃)A moderately strong inorganic base is used. Stronger bases like hydroxides can sometimes promote protodeboronation, a common side reaction, especially with electron-rich boronic acids.[3]
Solvent System 1,4-Dioxane / Water (4:1)This biphasic system is effective for dissolving both the organic substrates and the inorganic base.[6] Proper degassing of the solvents is essential to prevent catalyst oxidation.[2]
Reaction Time 8-12 hoursMonitored by HPLC to ensure the reaction proceeds to completion, minimizing the levels of starting materials in the final product.
Agitation Rate 100-150 RPMEfficient mixing is important in a biphasic system to maximize the interfacial area and ensure consistent heat distribution.
Inert Atmosphere NitrogenStrict exclusion of oxygen is mandatory to prevent the oxidation of the Pd(0) catalyst and side reactions.[2][3]

Visualizations

Experimental Workflow

G Workflow for the Scale-Up Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reactor Inert Reactor (N2 Purge) charge_reagents Charge Reagents & Solvents prep_reactor->charge_reagents heat Heat to 85-90 °C charge_reagents->heat monitor Monitor by HPLC heat->monitor 8-12 hours cool Cool to RT monitor->cool separate Separate Layers cool->separate wash Wash Organic Layer separate->wash concentrate Concentrate wash->concentrate triturate Triturate with MTBE concentrate->triturate filter_dry Filter & Dry triturate->filter_dry final_product Final Product filter_dry->final_product

Caption: Workflow for the scale-up synthesis of the biaryl product.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L_n-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product start Ar-X start->pd2_ox boronic Ar'-B(OH)₂ boronic->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

Troubleshooting and Key Considerations

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a potential side reaction. This can be minimized by using milder bases like potassium carbonate or potassium fluoride instead of strong bases such as sodium hydroxide.[3]

  • Catalyst Activity: Ensure the palladium source and ligand are active. Pre-formed catalysts can be air and moisture stable, but once activated by a base, they become sensitive to air, necessitating the use of proper inerting techniques like Schlenk lines.[2]

  • Steric Hindrance: While this compound itself is not exceptionally bulky, steric hindrance on the coupling partner (the aryl halide) can slow the reaction. In such cases, using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can be beneficial.[3]

  • Impurity Profile: Common impurities include homocoupled products (Ar-Ar and Ar'-Ar') and protodeboronated starting material. Careful control of reaction conditions, especially the exclusion of oxygen and the choice of base, is critical to minimize these byproducts.

Conclusion

The scale-up of Suzuki-Miyaura cross-coupling reactions with this compound is a robust method for synthesizing complex biaryl compounds. Success on an industrial scale hinges on the careful control of key reaction parameters, most notably temperature, catalyst loading, and the rigorous exclusion of oxygen. The protocol provided serves as a comprehensive guide for process development and can be adapted for various aryl halide coupling partners.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with (3,5-Dichloro-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3,5-Dichloro-4-hydroxyphenyl)boronic acid in Suzuki coupling reactions. The unique substitution pattern of this boronic acid, featuring ortho-dichloro groups and a para-hydroxyl group, presents specific challenges that can lead to undesired side reactions and low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in Suzuki coupling?

A1: The primary side reactions encountered with this substrate are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which leads to the formation of 2,6-dichlorophenol. This reaction is often promoted by aqueous basic conditions and elevated temperatures.[1][2] The ortho-dichloro substituents on this compound can increase the rate of this undesired reaction.[1]

  • Homocoupling: This is the self-coupling of two molecules of the boronic acid to form a symmetrical biaryl. The presence of oxygen and certain palladium(II) species in the reaction mixture can promote homocoupling.[3]

Q2: My reaction is showing low to no yield of the desired product. What are the first things I should check?

A2: Low yields are often due to a combination of factors related to the sterically hindered and electron-rich nature of this compound. Here's a checklist to begin troubleshooting:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the homocoupling of the boronic acid and degradation of the palladium catalyst.

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this sterically hindered substrate.[4] Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5]

  • Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid, overly strong bases in aqueous conditions can accelerate protodeboronation.[1][6] A careful screening of bases is often required.

  • Solvent Quality: Ensure you are using dry, degassed solvents. Water content can influence the rate of protodeboronation.

Q3: How can I minimize protodeboronation of this compound?

A3: Minimizing protodeboronation is key to achieving good yields with this substrate. Consider the following strategies:

  • Use of Boronic Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can protect the C-B bond from premature cleavage. The boronic acid is then slowly released in situ during the reaction.[2]

  • Anhydrous Conditions: Where possible, using anhydrous solvents and bases can reduce the rate of protodeboronation.

  • Choice of Base: Weaker bases such as K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH, especially in the presence of water.[6]

  • Reaction Temperature: Avoid excessively high temperatures, as this can accelerate the rate of protodeboronation.

Q4: What are the optimal catalyst systems for coupling with this sterically hindered boronic acid?

A4: For sterically demanding Suzuki-Miyaura couplings, highly active catalyst systems are generally required.[5][7] The combination of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand is often effective. N-heterocyclic carbene (NHC) based palladium complexes have also shown high efficacy in coupling sterically hindered substrates.[5] It is recommended to screen a variety of modern catalyst systems to find the optimal one for your specific coupling partners.

Troubleshooting Guides

Problem: Predominant Formation of 2,6-Dichlorophenol (Protodeboronation Product)
Potential Cause Troubleshooting Step Rationale
Excessive Water Content Use anhydrous solvents and ensure all glassware is thoroughly dried.Reduces the availability of protons for the protodeboronation reaction.[1]
Inappropriate Base Switch to a weaker, non-hydroxide base such as K₃PO₄ or Cs₂CO₃.Strong bases in aqueous media can accelerate the cleavage of the C-B bond.[6]
High Reaction Temperature Lower the reaction temperature and monitor the reaction progress over a longer period.Protodeboronation is often accelerated at higher temperatures.
Slow Transmetalation Use a more active catalyst/ligand system to accelerate the desired coupling reaction, thereby outcompeting protodeboronation.[2]A faster catalytic cycle reduces the lifetime of the vulnerable boronic acid in the reaction mixture.
Boronic Acid Instability Convert the boronic acid to its corresponding pinacol ester and use it in the coupling reaction.Boronate esters are generally more stable towards protodeboronation.[2]
Problem: Significant Formation of the Homocoupled Product
Potential Cause Troubleshooting Step Rationale
Presence of Oxygen Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.Oxygen can promote the oxidative homocoupling of the boronic acid.[3]
Use of Pd(II) Precatalyst If using a Pd(II) source, ensure efficient in situ reduction to Pd(0). Alternatively, use a Pd(0) precatalyst directly.Inefficient reduction of Pd(II) can lead to side reactions, including homocoupling.
Slow Oxidative Addition If coupling with a less reactive aryl halide, consider a more active catalyst system or higher temperatures to facilitate oxidative addition.A sluggish oxidative addition step can allow for competing side reactions of the boronic acid.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions with structurally similar, sterically hindered, and functionalized boronic acids. While specific data for this compound is limited in the literature, these trends can guide optimization efforts.

Table 1: Effect of Base on the Yield of Suzuki Coupling with Sterically Hindered Arylboronic Acids

EntryAryl HalideBoronic AcidBaseSolventCatalyst SystemYield (%)
12-Bromotoluene2,4,6-Trimethylphenylboronic acidK₃PO₄Toluene/H₂OPd(OAc)₂ / SPhos85
22-Bromotoluene2,4,6-Trimethylphenylboronic acidCs₂CO₃DioxanePd₂(dba)₃ / XPhos92
32-Bromotoluene2,4,6-Trimethylphenylboronic acidNaOHToluene/H₂OPd(OAc)₂ / SPhos55
42-Chlorotoluene2,6-Dimethylphenylboronic acidK₃PO₄Dioxane/H₂OPd(dppf)Cl₂78

Note: Data is compiled from representative literature and is intended for comparative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.

Table 2: Comparison of Catalyst Systems for Coupling of a Hindered Boronic Acid

EntryAryl HalideBoronic AcidCatalyst (2 mol%)Ligand (4 mol%)BaseYield (%)
14-Bromoanisole2,6-Dimethylphenylboronic acidPd(PPh₃)₄-K₂CO₃35
24-Bromoanisole2,6-Dimethylphenylboronic acidPd(OAc)₂PPh₃K₂CO₃42
34-Bromoanisole2,6-Dimethylphenylboronic acidPd(OAc)₂SPhosK₃PO₄91
44-Bromoanisole2,6-Dimethylphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃95

Note: This table illustrates the significant impact of modern catalyst systems on the yield of couplings with sterically hindered boronic acids.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol provides a starting point for the optimization of Suzuki coupling reactions with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or THF)

  • Anhydrous, degassed water (if required for the chosen base)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst and ligand.

  • Add the degassed solvent (and water, if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Cycle_and_Side_Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Ar R-Pd(II)L_n-Ar' Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim Product R-Ar' (Desired Product) RedElim->Product Product->Pd0 Boronic_Acid This compound (Ar'B(OH)2) Boronic_Acid->Transmetalation + Base Protodeboronation Protodeboronation (+H₂O, Base) Boronic_Acid->Protodeboronation Homocoupling Homocoupling (O₂, Pd(II)) Boronic_Acid->Homocoupling Side_Product_1 2,6-Dichlorophenol (Ar'H) Protodeboronation->Side_Product_1 Side_Product_2 Symmetrical Biaryl (Ar'-Ar') Homocoupling->Side_Product_2

Caption: Catalytic cycle of the Suzuki coupling and competing side reactions.

Troubleshooting_Workflow Start Low Yield or No Reaction Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis Protodeboronation Protodeboronation Product (2,6-Dichlorophenol) is Major Analysis->Protodeboronation Side Product Analysis Homocoupling Homocoupling Product is Major Analysis->Homocoupling Side Product Analysis StartingMaterial Starting Materials Unchanged Analysis->StartingMaterial Reactant Analysis Solution_Proto 1. Use Boronate Ester 2. Weaker Base (K₃PO₄) 3. Anhydrous Conditions 4. Lower Temperature Protodeboronation->Solution_Proto Solution_Homo 1. Rigorous Degassing 2. Use Pd(0) Precatalyst 3. Check Ligand Stability Homocoupling->Solution_Homo Solution_SM 1. More Active Catalyst/Ligand 2. Increase Temperature 3. Screen Different Solvents/Bases StartingMaterial->Solution_SM

Caption: Troubleshooting workflow for Suzuki coupling with this compound.

References

How to prevent deboronation of (3,5-Dichloro-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the deboronation of (3,5-Dichloro-4-hydroxyphenyl)boronic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem for this compound?

A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of 3,5-dichlorophenol as a byproduct, reducing the yield of the desired product in cross-coupling reactions such as the Suzuki-Miyaura coupling. The propensity for deboronation is highly dependent on the reaction conditions and the substituents on the phenyl ring.

Q2: How do the chloro and hydroxyl substituents on this compound affect its stability?

A2: The electronic properties of the substituents play a crucial role. The two chlorine atoms are electron-withdrawing, which can increase the Lewis acidity of the boron atom. The hydroxyl group, conversely, is electron-donating. This combination can lead to complex stability behavior. Generally, electron-withdrawing groups can make the arylboronic acid more susceptible to base-catalyzed deboronation. For some arylboronic acids, stability is greatest at a neutral pH, with both acidic and basic conditions promoting deboronation.[1]

Q3: What are the primary factors that promote the deboronation of this compound?

A3: The main factors include:

  • pH: Both strongly acidic and strongly basic conditions can catalyze deboronation. For many simple arylboronic acids, the rate of protodeboronation is minimized at neutral pH.

  • Temperature: Higher reaction temperatures accelerate the rate of deboronation.

  • Solvent: The choice of solvent can influence the stability of the boronic acid. Protic solvents, especially water, can act as a proton source for protodeboronation.

  • Reaction Time: Longer reaction times increase the likelihood of deboronation.

  • Catalyst System: An inefficient catalyst for the desired cross-coupling reaction can allow more time for the deboronation side reaction to occur.

Q4: How should I store this compound to minimize degradation?

A4: Proper storage is critical to prevent degradation before use. It is recommended to store the compound in a cool, dry place, away from light and moisture. The container should be tightly sealed. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is advisable. Many boronic acids are air and moisture sensitive, and proper handling techniques for such reagents should be followed.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Low yield in Suzuki-Miyaura coupling due to deboronation.
Potential Cause Troubleshooting Step Rationale
Reaction temperature is too high. Lower the reaction temperature. Start with a lower temperature (e.g., 60-80 °C) and monitor the reaction progress.Higher temperatures significantly accelerate the rate of protodeboronation.
Base is too strong or concentration is too high. Use a milder base (e.g., K₃PO₄, Cs₂CO₃, or KF instead of NaOH or KOH). Carefully control the stoichiometry of the base.Strong bases can promote the formation of the boronate anion, which can be more susceptible to protodeboronation.
Inefficient catalyst system. Use a highly active palladium catalyst and ligand system. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for challenging substrates.A more efficient catalyst will increase the rate of the desired cross-coupling, outcompeting the slower deboronation side reaction.[1]
Presence of excess water. Use anhydrous solvents and ensure all reagents are dry. However, a small, optimized amount of water can sometimes be beneficial for the Suzuki reaction.Water acts as the proton source for protodeboronation.
Prolonged reaction time. Monitor the reaction closely by TLC, GC, or LC-MS and work it up as soon as it is complete.Minimizing the reaction time reduces the exposure of the boronic acid to conditions that favor deboronation.
Issue 2: Degradation of the boronic acid before or during the reaction.
Potential Cause Troubleshooting Step Rationale
Improper storage and handling. Store the boronic acid in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere. Use appropriate techniques for handling air-sensitive reagents.Exposure to moisture and air can lead to hydrolysis and oxidation of the boronic acid.
Inherent instability of the boronic acid. Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.Boronic esters are generally more stable to storage and can act as a "slow-release" source of the boronic acid under reaction conditions, keeping the concentration of the unstable free boronic acid low.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

  • Vessel Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered mild base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add degassed solvent (e.g., dioxane, THF, or toluene, with a minimal, optimized amount of water if necessary) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Conversion of this compound to its Pinacol Ester
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent (e.g., toluene or THF).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all the starting boronic acid is consumed.

  • Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction or purified by column chromatography or recrystallization.

Protocol 3: Suzuki-Miyaura Coupling using a "Slow-Release" MIDA Boronate
  • MIDA Boronate Synthesis: In a flask, dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO. Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. The MIDA boronate will precipitate upon cooling and can be isolated by filtration.

  • Coupling Reaction: Follow the general Suzuki-Miyaura coupling protocol (Protocol 1), substituting the MIDA boronate for the boronic acid. The use of a mild base like K₃PO₄ in a dioxane/water solvent system at moderate temperatures (e.g., 60 °C) will facilitate the slow release of the boronic acid.

Visualizations

Deboronation_Factors Factors Influencing Deboronation Deboronation Deboronation of This compound pH pH (Acidic or Basic) Deboronation->pH catalyzed by Temp High Temperature Deboronation->Temp accelerated by Solvent Protic Solvents (e.g., Water) Deboronation->Solvent proton source Time Long Reaction Time Deboronation->Time increased by Catalyst Inefficient Catalyst Deboronation->Catalyst favored by

Caption: Key factors that promote the deboronation of arylboronic acids.

Troubleshooting_Workflow Troubleshooting Deboronation in Suzuki Coupling Start Low Yield / High Deboronation Check_Temp Is reaction temperature high? Start->Check_Temp Lower_Temp Lower Temperature (e.g., 60-80 °C) Check_Temp->Lower_Temp Yes Check_Base Is a strong base used? Check_Temp->Check_Base No Lower_Temp->Check_Base Milder_Base Use Milder Base (K₃PO₄, Cs₂CO₃) Check_Base->Milder_Base Yes Check_Catalyst Is the catalyst system efficient? Check_Base->Check_Catalyst No Milder_Base->Check_Catalyst Optimize_Catalyst Use High-Activity Catalyst (e.g., Buchwald ligands) Check_Catalyst->Optimize_Catalyst No Consider_Ester Is deboronation still an issue? Check_Catalyst->Consider_Ester Yes Optimize_Catalyst->Consider_Ester Use_Ester Convert to Pinacol or MIDA Ester ('Slow-Release') Consider_Ester->Use_Ester Yes Success Improved Yield Consider_Ester->Success No, problem solved Use_Ester->Success

Caption: A logical workflow for troubleshooting deboronation issues.

References

Technical Support Center: Optimizing Reaction Yield for (3,5-Dichloro-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis and application of (3,5-Dichloro-4-hydroxyphenyl)boronic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its subsequent use in cross-coupling reactions.

Synthesis Troubleshooting

Q1: The Grignard reagent formation from protected 4-bromo-2,6-dichlorophenol is sluggish or fails to initiate. What are the possible causes and solutions?

A1: Difficulty in initiating Grignard reagent formation is a common issue, especially with electron-deficient aryl halides. Here are the primary causes and troubleshooting steps:

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer preventing the reaction.

    • Solution: Activate the magnesium surface by gently crushing the turnings under an inert atmosphere, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.

  • Presence of Moisture: Grignard reagents are extremely sensitive to water.

    • Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Use anhydrous solvents and ensure the starting materials are dry.

  • Inadequate Temperature: The reaction may require initial heating to overcome the activation energy.

    • Solution: Gently warm the reaction mixture to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Purity of Starting Material: Impurities in the protected 4-bromo-2,6-dichlorophenol can inhibit the reaction.

    • Solution: Ensure the starting material is of high purity. Recrystallization or column chromatography may be necessary.

Q2: The reaction of the Grignard reagent with the borate ester results in a low yield of the desired boronic acid. What are the likely reasons and how can I improve the yield?

A2: Low yields at this stage can be attributed to several factors:

  • Side Reactions of the Grignard Reagent: The highly reactive Grignard reagent can participate in side reactions if not controlled properly.

    • Solution: Add the Grignard reagent solution slowly to a cooled solution of the borate ester (typically -78 °C) to minimize side reactions. Maintaining a low temperature throughout the addition is critical.

  • Incorrect Stoichiometry: An inappropriate ratio of Grignard reagent to borate ester can lead to the formation of undesired byproducts.

    • Solution: Use a slight excess of the borate ester (1.1 to 1.5 equivalents) to ensure complete consumption of the Grignard reagent.

  • Hydrolysis of the Boronate Ester Intermediate: The intermediate boronate ester can be sensitive to premature hydrolysis.

    • Solution: Perform the aqueous work-up under controlled acidic conditions (e.g., pH 1-5 with dilute HCl) to hydrolyze the boronate ester to the boronic acid without causing degradation.

Q3: I am observing significant amounts of protodeboronation (loss of the boronic acid group) during the reaction or work-up. How can this be minimized?

A3: Protodeboronation is a common side reaction for arylboronic acids, particularly those with electron-withdrawing groups.

  • Harsh Acidic or Basic Conditions: Both strong acids and bases can promote protodeboronation.

    • Solution: During work-up, use dilute acids and avoid prolonged exposure. For purification, maintain a neutral or slightly acidic pH.

  • Elevated Temperatures: High temperatures during the reaction or purification can lead to the loss of the boronic acid group.

    • Solution: Conduct the borylation step at low temperatures and avoid excessive heat during purification.

  • Presence of Water: Water can facilitate protodeboronation, especially under non-optimal pH conditions.

    • Solution: Use anhydrous conditions for the Grignard and borylation steps. During work-up and purification, minimize the contact time with aqueous solutions.

Purification Troubleshooting

Q4: I am having difficulty purifying this compound by column chromatography on silica gel.

A4: Boronic acids are known to be challenging to purify by standard silica gel chromatography due to their polarity and potential for interaction with the stationary phase.

  • Streaking and Poor Separation: The polar boronic acid group can interact strongly with silica gel, leading to broad peaks and poor separation.

    • Solution 1: Consider converting the crude boronic acid to its pinacol boronate ester before chromatography. Boronate esters are generally less polar and more stable on silica gel. The ester can be hydrolyzed back to the boronic acid after purification.

    • Solution 2: Use a modified silica gel, such as boric acid-treated silica gel, which can reduce the interaction with the boronic acid.

  • On-Column Decomposition: The slightly acidic nature of silica gel can sometimes cause decomposition of sensitive boronic acids.

    • Solution: Neutralize the silica gel with a suitable base (e.g., triethylamine in the eluent) or use a less acidic stationary phase like alumina.

Q5: Recrystallization of the final product is not yielding a pure compound.

A5: The choice of solvent and the presence of persistent impurities can hinder effective recrystallization.

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound at high temperatures and have low solubility at room temperature.

    • Solution: Experiment with different solvent systems. A mixture of a good solvent (e.g., acetone, ethyl acetate) and a poor solvent (e.g., hexane, heptane) can be effective.

  • Co-crystallization with Impurities: Boronic acids can sometimes co-crystallize with related impurities.

    • Solution 1: Attempt a purification step prior to recrystallization, such as an acid-base extraction or conversion to a crystalline derivative (e.g., with diethanolamine) which can be purified and then reverted to the boronic acid.

    • Solution 2: Slurrying the crude product in a suitable solvent can sometimes remove more soluble impurities.

Application in Suzuki-Miyaura Coupling Troubleshooting

Q6: The Suzuki-Miyaura coupling reaction using this compound is giving low yields.

A6: As an electron-deficient boronic acid, this compound can present challenges in Suzuki-Miyaura coupling.

  • Slow Transmetalation: The electron-withdrawing nature of the chloro- and hydroxyl groups can slow down the transmetalation step in the catalytic cycle.

    • Solution 1: Use a stronger base, such as K₃PO₄ or Cs₂CO₃, to facilitate the formation of the more reactive boronate species.

    • Solution 2: Employ electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to accelerate the catalytic cycle.

  • Catalyst Deactivation: The presence of oxygen can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid.

    • Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature, carefully monitoring for any potential decomposition of the starting materials or product.

Frequently Asked Questions (FAQs)

Q7: What is the best protecting group for the hydroxyl function on 4-bromo-2,6-dichlorophenol for the synthesis of the corresponding boronic acid?

A7: A good protecting group should be stable to the Grignard or lithiation conditions and easily removable without affecting the boronic acid moiety. Common choices include:

  • Silyl ethers (e.g., TBDMS): These are generally stable to Grignard conditions but may require specific fluoride-based deprotection.

  • Benzyl ether: Stable to Grignard and organolithium reagents and can be removed by hydrogenolysis.

  • Boc carbonate: Can be used for protection and is removable under acidic conditions.

The choice of protecting group may require some optimization depending on the specific reaction conditions and the overall synthetic route.

Q8: Can I use a "one-pot" method for the synthesis of this compound?

A8: Yes, a "one-pot" procedure is often feasible. This typically involves the in-situ formation of an organometallic intermediate (e.g., via lithium-halogen exchange with n-butyllithium) from the protected 4-bromo-2,6-dichlorophenol, followed by the direct addition of a borate ester to the same reaction vessel. This can improve efficiency by reducing the number of work-up and isolation steps.

Q9: How can I confirm the successful synthesis of this compound?

A9: The product can be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Provides information about the structure of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Shows the presence of characteristic functional groups (e.g., O-H and B-O stretches).

Q10: What are the typical storage conditions for this compound?

A10: Boronic acids can be sensitive to air and moisture, which can lead to decomposition or the formation of boroxines (cyclic anhydrides). It is recommended to store this compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dry place.

Data Presentation

The following tables summarize key parameters and their impact on the yield and purity of this compound synthesis and its application in Suzuki-Miyaura coupling. These are representative examples based on general principles for arylboronic acid synthesis.

Table 1: Optimization of Grignard-based Synthesis of this compound

ParameterVariationEffect on YieldNotes
Protecting Group (PG) Methoxy (Me)ModerateStable, but requires harsh deprotection (BBr₃).
tert-Butyldimethylsilyl (TBDMS)GoodStable, deprotection with TBAF.
Benzyl (Bn)GoodStable, removed by hydrogenolysis.
Borate Ester Trimethyl borateGoodCommonly used, good reactivity.
Triisopropyl borateVery GoodCan reduce the formation of borinic acid byproducts.
Reaction Temperature -78 °C to 0 °COptimalLow temperature minimizes side reactions.
> 0 °CDecreasedIncreased risk of byproduct formation.
Equivalents of Borate Ester 1.0 - 1.2OptimalEnsures complete reaction of the Grignard reagent.
> 1.5No significant improvementMay complicate purification.

Table 2: Optimization of Suzuki-Miyaura Coupling with this compound

ParameterVariationEffect on YieldNotes
Palladium Catalyst Pd(PPh₃)₄ModerateStandard catalyst, may be slow for this substrate.
Pd(dppf)Cl₂GoodOften effective for challenging couplings.
Buchwald PalladacyclesExcellentHighly active for electron-deficient boronic acids.
Ligand PPh₃ModerateStandard phosphine ligand.
XPhos, SPhosExcellentElectron-rich, bulky ligands that promote catalysis.
Base K₂CO₃ModerateStandard base, may be insufficient.
K₃PO₄, Cs₂CO₃ExcellentStronger bases that facilitate transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂OGoodCommon solvent systems for Suzuki coupling.
DMF, THF/H₂OVariableCan also be effective depending on substrates.
Temperature 80 - 110 °COptimalHigher temperatures are often required.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from general procedures for the synthesis of hydroxyphenylboronic acids. The starting material is 4-bromo-2,6-dichlorophenol, which will first be protected.

Step 1: Protection of 4-bromo-2,6-dichlorophenol (Example with Benzyl Protecting Group)

  • To a solution of 4-bromo-2,6-dichlorophenol (1.0 eq) in a suitable solvent such as DMF or acetone, add a base like K₂CO₃ (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 1-(benzyloxy)-4-bromo-2,6-dichlorobenzene.

Step 2: Grignard Reagent Formation and Borylation

  • Under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq) in an oven-dried flask equipped with a reflux condenser.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 1-(benzyloxy)-4-bromo-2,6-dichlorobenzene (1.0 eq) in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours.

  • In a separate flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF and cool it to -78 °C.

  • Slowly add the Grignard reagent solution to the cooled borate ester solution via cannula transfer.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding it to a cooled solution of 1 M HCl.

  • Stir for 1 hour, then extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude benzyl-protected boronic acid.

Step 3: Deprotection

  • Dissolve the crude protected boronic acid in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of Pd/C (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate to obtain the crude this compound.

  • Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Mandatory Visualization

Synthesis_Workflow cluster_protection Step 1: Hydroxyl Protection cluster_grignard_borylation Step 2: Grignard & Borylation cluster_deprotection Step 3: Deprotection start 4-Bromo-2,6-dichlorophenol prot_reagents Benzyl Bromide, K₂CO₃ start->prot_reagents Protection protected_product Protected Aryl Bromide prot_reagents->protected_product grignard_reagents Mg, Anhydrous THF protected_product->grignard_reagents Grignard Formation grignard Grignard Reagent grignard_reagents->grignard borate_ester Triisopropyl Borate (-78 °C) grignard->borate_ester Borylation protected_boronic_acid Protected Boronic Acid borate_ester->protected_boronic_acid deprot_reagents H₂, Pd/C protected_boronic_acid->deprot_reagents Hydrogenolysis final_product (3,5-Dichloro-4-hydroxyphenyl) boronic acid deprot_reagents->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield in Suzuki Coupling? check_catalyst Is the Catalyst Active? start->check_catalyst Yes check_atmosphere Is the Atmosphere Inert? check_catalyst->check_atmosphere Yes solution_catalyst Use Fresh Catalyst/ Pre-catalyst check_catalyst->solution_catalyst No check_base Is the Base Strong Enough? check_atmosphere->check_base Yes solution_atmosphere Degas Solvents & Use Ar/N₂ check_atmosphere->solution_atmosphere No check_ligand Is the Ligand Appropriate? check_base->check_ligand Yes solution_base Use K₃PO₄ or Cs₂CO₃ check_base->solution_base No solution_ligand Use Electron-Rich Ligand (e.g., XPhos) check_ligand->solution_ligand No success Yield Optimized check_ligand->success Yes solution_catalyst->start solution_atmosphere->start solution_base->start solution_ligand->start

Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling.

Technical Support Center: Purification of Suzuki Coupling Products from (3,5-Dichloro-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Suzuki coupling products derived from (3,5-Dichloro-4-hydroxyphenyl)boronic acid. The unique functionalities of this boronic acid—a phenolic hydroxyl group and two chlorine atoms—can present specific challenges during product isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using this compound in Suzuki coupling reactions?

A1: The primary impurities typically include unreacted this compound, homocoupling byproducts of the boronic acid, residual palladium catalyst, and inorganic salts from the base used in the reaction. The presence of a phenolic hydroxyl group can sometimes lead to side reactions or complicate the removal of basic impurities.

Q2: How can I effectively remove unreacted this compound from my crude product mixture?

A2: Due to the acidic nature of the phenolic hydroxyl group and the boronic acid moiety, a basic aqueous wash is highly effective. By treating the organic extract of your reaction mixture with an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), the boronic acid is converted into its water-soluble boronate salt, which can then be separated in the aqueous layer.

Q3: What is the best general approach for purifying the final biphenyl product?

A3: A multi-step approach is generally most effective. This typically involves an initial aqueous work-up to remove inorganic salts and the bulk of the unreacted boronic acid. This is followed by column chromatography on silica gel to separate the desired product from non-polar byproducts like homocoupled species. Finally, recrystallization can be employed to achieve high purity, especially if the product is a solid.

Q4: The presence of the phenolic hydroxyl group seems to be causing issues with my purification. What should I consider?

A4: The phenolic group can make your product more polar and acidic. During liquid-liquid extraction, ensure the pH of the aqueous phase is controlled to keep your product in the organic layer. For column chromatography, the polarity of your product may require a more polar solvent system than for non-hydroxylated biphenyls. It may also be beneficial to protect the hydroxyl group before the Suzuki coupling reaction if purification proves to be consistently problematic.

Q5: How can I minimize the formation of the homocoupling byproduct of this compound?

A5: Homocoupling is often promoted by the presence of oxygen.[1] Ensuring your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) is crucial. Using a Pd(0) catalyst source directly, rather than a Pd(II) precatalyst that is reduced in situ, can also sometimes reduce the extent of homocoupling.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Product is difficult to separate from unreacted boronic acid by chromatography. The phenolic hydroxyl group on both the product and the boronic acid can lead to similar polarities and streaking on silica gel.1. Perform a thorough basic aqueous wash (e.g., with 1M Na₂CO₃) before chromatography to remove the majority of the boronic acid. 2. Consider using a different stationary phase for chromatography, such as alumina. 3. If the problem persists, protecting the hydroxyl group prior to the coupling reaction may be necessary.
Significant amount of dark-colored impurity (likely palladium) co-elutes with the product. The palladium catalyst can sometimes form soluble complexes that are difficult to remove by simple filtration.1. After the reaction, stir the mixture with a palladium scavenger (e.g., thiol-functionalized silica gel) for a few hours before filtration. 2. Filter the crude reaction mixture through a pad of Celite® or silica gel before concentrating the organic phase.[2] 3. In some cases, recrystallization of the final product can effectively remove residual palladium.
Low recovery of the desired product after aqueous work-up. The phenolic product may be partially deprotonated and lost to the aqueous layer if the basic wash is too strong or if the product is particularly acidic.1. Use a milder base for the aqueous wash, such as saturated sodium bicarbonate solution. 2. After the basic wash, consider acidifying the aqueous layer with dilute HCl and back-extracting with an organic solvent to recover any lost product.[2]
The purified product is an oil and will not crystallize. The presence of persistent impurities can inhibit crystallization. The product itself may also be a low-melting solid or an oil at room temperature.1. Ensure the highest possible purity is achieved through careful column chromatography. 2. Attempt recrystallization from a variety of solvent systems. A good starting point is often a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot.[3] 3. If the product is indeed an oil, purification by chromatography is the most appropriate final step.
Formation of polychlorinated biphenyl (PCB) impurities. Although less common with this specific boronic acid, cross-coupling reactions involving chlorinated aromatics can sometimes lead to the formation of PCB impurities.[1]1. Optimize reaction conditions to minimize side reactions, such as using the lowest effective catalyst loading and reaction temperature. 2. A semi-batch addition of the boronic acid has been shown to reduce PCB formation in some cases.[1] 3. Careful chromatographic purification is essential to remove any such impurities.

Data Presentation

Table 1: Representative Yields for Suzuki Coupling Reactions with Substituted Phenylboronic Acids

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromoanisole4-Hydroxyphenylboronic acidPd(OAc)₂ (1) / dppf (3)3M K₂CO₃THF6720>95[4]
3,5-Bis(trifluoromethyl)bromobenzene2-PyridylboronatePd₂(dba)₃ (1.5) / Ligand 1 (4.5)K₃PO₄Dioxane1101282[5]
4-Chlorobenzonitrile2-PyridylboronatePd₂(dba)₃ (1.5) / Ligand 2 (4.5)KFDioxane1101273[5]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801285[6]

Table 2: Efficiency of Palladium Removal Techniques

Catalyst SystemRemoval MethodInitial Pd Level (ppm)Final Pd Level (ppm)Removal Efficiency (%)
Homogeneous Pd CatalystThiol-functionalized silica scavenger~1500<10>99.3
Pd(OAc)₂/PPh₃Filtration through Celite®~1000~15085
Heterogeneous Pd/CFiltration~2000<50>97.5

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition : Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive pressure of the inert gas.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water. To remove unreacted boronic acid, perform an extraction with a saturated aqueous solution of NaHCO₃ or 1M Na₂CO₃. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification : Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Final Purification (if necessary) : If the product is a solid, further purification can be achieved by recrystallization from a suitable solvent system.[3]

Protocol for Palladium Removal using a Scavenger
  • Following the completion of the Suzuki coupling reaction and cooling to room temperature, add a palladium scavenging agent (e.g., thiol-functionalized silica gel, typically 5-10 weight equivalents relative to the palladium catalyst) to the reaction mixture.

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the mixture through a pad of Celite® to remove the scavenger and any precipitated palladium species.

  • Proceed with the standard aqueous work-up and purification as described above.

Mandatory Visualization

Experimental_Workflow cluster_reaction Suzuki Coupling Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Setup Reaction Setup: Aryl Halide, This compound, Base Inert_Atmosphere Inert Atmosphere (Ar or N₂) Reaction_Setup->Inert_Atmosphere Solvent_Catalyst Add Degassed Solvent & Palladium Catalyst Inert_Atmosphere->Solvent_Catalyst Heating Heat and Stir (80-100 °C) Solvent_Catalyst->Heating Cooling Cool to RT Heating->Cooling Reaction Complete Dilution Dilute with Organic Solvent Cooling->Dilution Basic_Wash Basic Wash (e.g., NaHCO₃ aq.) Dilution->Basic_Wash Separation Separate Layers Basic_Wash->Separation Drying Dry Organic Layer (e.g., Na₂SO₄) Separation->Drying Concentration Concentrate Organic Phase Drying->Concentration Crude Product Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Recrystallization Recrystallization (if solid) Chromatography->Recrystallization Pure_Product Pure_Product Recrystallization->Pure_Product Pure Product

Caption: A typical experimental workflow for the synthesis and purification of Suzuki coupling products.

Troubleshooting_Logic Start Crude Product After Work-up Check_Purity Check Purity (TLC, LC-MS, NMR) Start->Check_Purity Is_Pure Is Product Pure? Check_Purity->Is_Pure Stop Purification Complete Is_Pure->Stop Yes Impurity_ID Identify Major Impurities Is_Pure->Impurity_ID No Boronic_Acid Unreacted Boronic Acid Impurity_ID->Boronic_Acid Acidic Spot Homocoupling Homocoupling Byproduct Impurity_ID->Homocoupling Non-polar Spot Palladium Palladium Residue Impurity_ID->Palladium Dark Color Other Other Impurities Impurity_ID->Other Other Basic_Wash Perform Basic Wash (e.g., NaHCO₃) Boronic_Acid->Basic_Wash Column_Chromatography Optimize Column Chromatography Homocoupling->Column_Chromatography Scavenger Use Palladium Scavenger Palladium->Scavenger Other->Column_Chromatography Basic_Wash->Check_Purity Column_Chromatography->Check_Purity Recrystallize Attempt Recrystallization Column_Chromatography->Recrystallize Scavenger->Check_Purity Recrystallize->Check_Purity

Caption: A logical workflow for troubleshooting the purification of Suzuki coupling products.

References

Technical Support Center: Managing Steric Hindrance with 3,5-Disubstituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with Suzuki-Miyaura cross-coupling reactions involving sterically hindered 3,5-disubstituted phenylboronic acids. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your experimental success.

Troubleshooting Guide

Issue: Low to No Product Yield

  • Question: My Suzuki-Miyaura coupling reaction using a 3,5-disubstituted phenylboronic acid is resulting in a low or no yield of the desired biaryl product. What are the primary factors to investigate?

  • Answer: Low yields in these sterically demanding couplings are common and typically stem from inefficiencies in the catalytic cycle.[1][2][3] The primary aspects to troubleshoot are the catalyst system (palladium precursor and ligand), the choice of base, and the reaction conditions. Steric hindrance from the 3,5-substituents can impede both the oxidative addition and the reductive elimination steps.[1][3]

    • Catalyst and Ligand Selection: This is the most critical factor.[2] Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[1] It is recommended to use bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[2][4] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which facilitates the oxidative addition of the aryl halide and accelerates the reductive elimination step.[2]

    • Base Selection: The base activates the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[5] However, a base that is too strong can lead to degradation of sensitive substrates or promote side reactions.[3] For sterically hindered couplings, moderately strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[3][6]

    • Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier associated with sterically hindered substrates. However, excessive heat can lead to catalyst decomposition.[3] A careful optimization of the reaction temperature is crucial.

    • Solvent Choice: The choice of solvent is also important. Aprotic polar solvents like dioxane, THF, or toluene are commonly used, often with the addition of a small amount of water to aid in the dissolution of the base and facilitate the reaction.[7]

Issue: Significant Side Reactions Observed

  • Question: I am observing significant amounts of side products, such as homocoupled boronic acid and protodeboronation. How can I minimize these?

  • Answer: Protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling are common side reactions, especially with electron-rich boronic acids or under harsh conditions.[3]

    • Minimizing Protodeboronation: This side reaction is often exacerbated by strong bases and the presence of water.[3] To mitigate this, consider the following:

      • Use a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3]

      • Employ anhydrous reaction conditions if possible.

      • Use a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate, which slowly releases the boronic acid under the reaction conditions.[8]

    • Minimizing Homocoupling: The homocoupling of boronic acids is often promoted by the presence of oxygen.[7] Ensure that all solvents are thoroughly degassed and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

  • Q1: How do I choose the optimal ligand for my specific 3,5-disubstituted phenylboronic acid?

    • A1: The choice of ligand is crucial for success. For sterically hindered substrates, bulky and electron-rich monodentate phosphine ligands are generally the best starting point.[1][4] Ligands like SPhos, XPhos, and AntPhos have demonstrated excellent reactivity in such systems.[9][10] It is often necessary to screen a small selection of these ligands to identify the optimal one for your specific substrate combination.

  • Q2: What is the best way to handle and store 3,5-disubstituted phenylboronic acids?

    • A2: While generally more stable than some heteroaryl boronic acids, it is good practice to store them in a cool, dry place under an inert atmosphere to prevent degradation over time. For particularly sensitive boronic acids, conversion to a more stable form like a pinacol or MIDA ester for long-term storage is a viable strategy.[8]

  • Q3: Can I use a Pd(II) precatalyst, or is a Pd(0) source necessary?

    • A3: Both Pd(II) and Pd(0) precatalysts can be used. Pd(II) sources like Pd(OAc)₂ or PdCl₂(ligand)₂ are often more stable and easier to handle.[7] They are reduced in situ to the active Pd(0) species.[7] Pd(0) sources like Pd₂(dba)₃ can also be effective. The choice often depends on the specific ligand and reaction conditions.

  • Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?

    • A4: Poor solubility can hinder the reaction rate. You can try screening different solvents or solvent mixtures. In some cases, a biphasic system (e.g., toluene/water) with vigorous stirring can be effective.[11] Increasing the reaction temperature may also improve solubility, but be mindful of potential substrate or catalyst degradation.

Data Presentation

Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with Cyclohexylboronic Acid

EntryLigandConversion (%)Yield of Product (%)Yield of Reduction Side-Product (%)
1BI-DIME1003169
2AntPhos1005842
3DPPF54054
4S-Phos100397
5X-Phos46046
6Ru-Phos52052
7PCy₃100097
8PPh₃83083

Reaction Conditions: 1 mol % Pd(OAc)₂, 2 mol % ligand, K₃PO₄ as base, in toluene at 110 °C for 24 h. Data adapted from a study on sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[9]

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalystBaseSolventTemperature (°C)Yield (%)
1Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O100Moderate
2Pd(OAc)₂ / SPhosK₃PO₄Toluene110High
3PEPPSI-IPrt-BuOKDioxane80High
4Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃THFRTVaries

This table provides a qualitative comparison of common starting conditions for Suzuki-Miyaura couplings, including those with sterically hindered substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 3,5-Dimethylphenylboronic Acid with a Sterically Hindered Aryl Bromide

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Sterically hindered aryl bromide (1.0 equiv)

  • 3,5-Dimethylphenylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, 3,5-dimethylphenylboronic acid, palladium precatalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating block (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' Biaryl Biaryl Product (Ar-Ar') RedElim->Biaryl ArylX Aryl Halide (Ar-X) ArylX->OxAdd BoronicAcid 3,5-Disubstituted Phenylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Suzuki-Miyaura catalytic cycle for cross-coupling.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, 3,5-Disubstituted Phenylboronic Acid, Catalyst, Ligand, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Work-up (Quench, Extract, Wash) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Guide start Low Yield in Suzuki Coupling? check_catalyst Is the catalyst/ligand appropriate for sterically hindered substrates? start->check_catalyst Yes change_ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos, AntPhos) check_catalyst->change_ligand No check_base Is the base optimal? check_catalyst->check_base Yes change_ligand->check_base change_base Screen bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) check_base->change_base No check_conditions Are reaction conditions optimized? check_base->check_conditions Yes change_base->check_conditions optimize_conditions Optimize temperature and solvent. Ensure inert atmosphere. check_conditions->optimize_conditions No side_reactions Are there significant side reactions (protodeboronation, homocoupling)? check_conditions->side_reactions Yes optimize_conditions->side_reactions minimize_side_reactions Use milder base, anhydrous conditions, or stable boronic acid derivatives. Ensure thorough degassing. side_reactions->minimize_side_reactions Yes success Improved Yield side_reactions->success No minimize_side_reactions->success

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Catalyst Deactivation in (3,5-Dichloro-4-hydroxyphenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in cross-coupling reactions involving (3,5-Dichloro-4-hydroxyphenyl)boronic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during Suzuki-Miyaura coupling reactions with this compound.

Issue 1: Low to No Product Yield

Possible Causes and Solutions:

CauseTroubleshooting Steps
Catalyst Inactivity - Use Pre-activated Catalysts: Employ air- and moisture-stable precatalysts like Buchwald palladacycles (e.g., XPhos Pd G3) to ensure a reliable source of active Pd(0).[1] - Verify Catalyst and Ligand Integrity: Ensure the catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[1]
Inefficient Catalytic Cycle - Optimize Ligand Choice: For the sterically hindered this compound, use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to facilitate both oxidative addition and reductive elimination.[1] - Select an Appropriate Base: Use a moderately strong base like K₃PO₄ or Cs₂CO₃ to promote transmetalation without causing significant degradation of the boronic acid.[1]
Oxygen Contamination - Ensure Inert Atmosphere: Thoroughly degas solvents and run the reaction under a strict inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[1]
Protodeboronation - Use Anhydrous Conditions: Minimize water content in the reaction, as it can be a proton source for protodeboronation. - Employ Milder Bases: Consider using KF or Cs₂CO₃ which are known to minimize this side reaction. - Convert to a More Stable Boronate Ester: If protodeboronation is severe, consider converting the boronic acid to a more stable derivative like a pinacol or MIDA ester. These release the boronic acid slowly, keeping its concentration low.[1]

Issue 2: Presence of Significant Side Products

Possible Causes and Solutions:

Side ProductLikely CauseMitigation Strategy
Homocoupling of Boronic Acid Oxygen in the reaction mixture.Rigorously degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas.[1]
Protodeboronation Product (2,4-Dichlorophenol) Excess water or overly strong base.Use anhydrous solvents and a milder base. Lowering the reaction temperature can also help.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of catalyst deactivation in Suzuki-Miyaura reactions?

A1: The most common cause of catalyst deactivation is exposure to oxygen. The active Pd(0) species is readily oxidized to Pd(II), which is catalytically inactive in the desired cycle. Phosphine ligands are also susceptible to oxidation. Therefore, maintaining a strictly inert atmosphere throughout the experiment is critical.[1]

Q2: How does the structure of this compound affect the reaction?

A2: The ortho-dichloro substitution pattern introduces significant steric hindrance, which can slow down key steps in the catalytic cycle, namely transmetalation and reductive elimination. The electron-withdrawing nature of the chlorine atoms and the phenolic hydroxyl group can also influence the electronic properties of the boronic acid, potentially making it more susceptible to side reactions like protodeboronation.

Q3: What are the best practices for setting up a Suzuki-Miyaura reaction with this boronic acid?

A3:

  • Drying and Degassing: Thoroughly dry all glassware. Use anhydrous and degassed solvents.

  • Inert Atmosphere: Assemble the reaction under a positive pressure of argon or nitrogen.

  • Reagent Purity: Use high-purity starting materials, as impurities can poison the catalyst.

  • Catalyst and Ligand Handling: Add the catalyst and ligand under the inert atmosphere. Use air-stable precatalysts when possible.

  • Vigorous Stirring: Ensure efficient mixing, especially in biphasic systems, to maximize reaction rates.[1]

Q4: Can I monitor the reaction progress?

A4: Yes, you can monitor the reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will help you determine the optimal reaction time and identify any issues early on.

Data Presentation

The following tables provide a qualitative guide to selecting reaction components based on literature for similar challenging Suzuki-Miyaura couplings.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Challenging Aryl Chlorides

CatalystLigandTypical Yield (%)Notes
Pd(PPh₃)₄-71Effective for some chloropyrimidine substrates.[2]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[2]
XPhos Pd G3XPhos>90Highly effective for sterically hindered and electron-deficient substrates.[3]
SPhos Pd G3SPhos>90Another excellent choice for challenging couplings.[3]

Table 2: General Base and Solvent Combinations for Suzuki-Miyaura Reactions

BaseSolvent SystemTemperature (°C)Suitability
K₂CO₃1,4-Dioxane/H₂O100Common for a wide range of substrates.[3]
K₃PO₄THF or Toluene80-100Often used with Buchwald-type ligands for challenging couplings.[3]
Cs₂CO₃1,4-Dioxane100A strong base that can be effective when others fail.
KFAnhydrous THF60-80A milder option that can reduce protodeboronation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Active_Catalyst->Oxidative_Addition Catalytic Cycle Inactive_Pd_II Inactive Pd(II) Species Active_Catalyst->Inactive_Pd_II Oxidation (O2) Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Side Reactions Pd_Black Palladium Black (Aggregation) Active_Catalyst->Pd_Black High Temperature Transmetalation Transmetalation (Ar'-B(OH)2) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Transmetalation->Inactive_Pd_II Incomplete Transmetalation Reductive_Elimination->Active_Catalyst Regeneration Product Product (Ar-Ar') Reductive_Elimination->Product

Caption: Catalyst deactivation pathways in Suzuki-Miyaura coupling.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Check Catalyst and Ligand (Freshness, Storage) Start->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Start->Check_Atmosphere Optimize_Ligand Optimize Ligand (e.g., XPhos, SPhos) Check_Catalyst->Optimize_Ligand Optimize_Base Optimize Base (e.g., K3PO4, Cs2CO3) Check_Atmosphere->Optimize_Base Optimize_Temp Adjust Temperature Optimize_Base->Optimize_Temp Optimize_Ligand->Optimize_Temp Consider_Boronate_Ester Consider Converting to Boronate Ester Optimize_Temp->Consider_Boronate_Ester If Protodeboronation Persists Success Improved Yield Optimize_Temp->Success If Yield Improves Consider_Boronate_Ester->Success

References

Technical Support Center: Palladium Catalyst Removal from (3,5-Dichloro-4-hydroxyphenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of palladium catalysts from reactions involving (3,5-Dichloro-4-hydroxyphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my reaction mixture containing this compound crucial?

A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the European Medicines Agency (EMA), with limits often set at less than 5 ppm for the entire platinum group of metals.[1] Palladium contamination can also interfere with downstream synthetic steps and biological assays, leading to unreliable results.[2]

Q2: What are the common forms of palladium present in the reaction mixture after a Suzuki-Miyaura coupling?

A2: Palladium can exist in various forms post-reaction, including heterogeneous Pd(0) particles (often appearing as a black precipitate), soluble Pd(0) complexes, and soluble Pd(II) species. The effectiveness of a removal method depends on the form of the palladium present.

Q3: Does the presence of the hydroxyl and chloro groups on the boronic acid affect palladium removal?

A3: Yes, the phenolic hydroxyl group and the electron-withdrawing chloro groups can influence palladium removal. The hydroxyl group can potentially chelate with palladium species, making them more soluble and challenging to remove by simple filtration. This interaction may necessitate the use of specific scavengers with a high affinity for palladium.

Q4: What are the primary methods for removing palladium catalysts?

A4: The main strategies for palladium removal include:

  • Filtration: Effective for removing heterogeneous palladium particles.

  • Scavenging: Utilizes solid-supported or soluble agents that selectively bind to palladium, which is then removed by filtration. Common scavengers include thiol-based silica or resins, activated carbon, and specialized polymers.

  • Precipitation/Crystallization: The product can be selectively precipitated or crystallized, leaving the palladium impurities in the solution.

  • Chromatography: Column chromatography can separate the desired product from palladium complexes, although its effectiveness can be unpredictable.[2]

Troubleshooting Guides

Issue 1: Incomplete Removal of Palladium After Filtration

Symptoms:

  • The filtrate remains colored (gray, black, or yellowish).

  • Analysis (e.g., ICP-MS) indicates high levels of residual palladium.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Fine Palladium Particles 1. Use a Finer Filtration Medium: Switch from standard filter paper to a Celite® pad or a membrane filter (e.g., 0.45 µm PTFE).2. Optimize Celite® Pad Filtration: Ensure a well-packed Celite® bed (1-2 cm thick). Pre-wetting the pad with the reaction solvent can improve efficiency.
Soluble Palladium Species 1. Employ a Scavenger: Filtration alone is ineffective against soluble palladium. Treat the filtrate with a suitable scavenger (see Issue 2 for selection).2. Induce Precipitation: Before filtration, attempt to precipitate the soluble palladium by adding an anti-solvent.
Product Chelation to Palladium 1. pH Adjustment: The phenolic hydroxyl group on your product can chelate with palladium. A careful pH adjustment of the aqueous wash during workup might disrupt this interaction.
Issue 2: Low Efficiency of Palladium Scavengers

Symptoms:

  • Residual palladium levels remain above the acceptable limit after treatment with a scavenger.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Incorrect Scavenger Selection 1. Consider Palladium Oxidation State: Thiol-based scavengers (e.g., SiliaMetS® Thiol, MP-TMT) are generally effective for both Pd(0) and Pd(II).[3][4][5]2. Match Scavenger to Solvent: Ensure the scavenger is compatible with your solvent system. Some are designed for organic solvents, while others work in aqueous media.3. Impact of Phenolic Group: The hydroxyl group on your product may interact with certain scavengers. A screening of different scavenger types (thiol, amine-based, etc.) is recommended.
Insufficient Scavenger Amount or Time 1. Increase Scavenger Equivalents: Start with the manufacturer's recommendation (often 5-10 equivalents relative to the initial palladium) and increase if necessary.2. Extend Reaction Time: Scavenging can take several hours. Monitor the palladium concentration over time to determine the optimal duration.
Product Binding to Scavenger 1. Minimize Scavenger Loading: Use the lowest effective amount of scavenger.2. Wash the Scavenger: After filtration, thoroughly wash the scavenger with fresh solvent to recover any bound product.

Data Presentation: Comparison of Palladium Scavengers

The following table summarizes the performance of various palladium scavengers from different studies. Note that efficiency is highly dependent on the specific reaction conditions.

ScavengerInitial Pd (ppm)Final Pd (ppm)ConditionsReference
MP-TMT 33,000< 2005 equiv., RT, overnight[4]
MP-TMT 500-800< 105 equiv., RT, overnight[4]
SiliaMetS® Thiol ~2400≤ 1610 wt% scavenger mixture[5]
SiliaMetS® Thiourea ~2400≤ 1610 wt% scavenger mixture[5]
Activated Carbon Not specifiedNot specifiedGenerally less effective than thiol scavengers, may lead to product loss.[6]

Experimental Protocols

Protocol 1: Palladium Removal using a Solid-Supported Thiol Scavenger (e.g., SiliaMetS® Thiol)
  • Reaction Work-up: Following the Suzuki-Miyaura reaction, perform a standard aqueous work-up to remove water-soluble impurities.

  • Solvent Choice: Ensure the crude product is dissolved in a suitable organic solvent such as ethyl acetate, THF, or toluene.

  • Scavenger Addition: To the solution of the crude product, add the thiol-based silica scavenger (typically 5-10 equivalents based on the initial amount of palladium catalyst).

  • Stirring: Stir the mixture at room temperature. The required time can range from a few hours to overnight. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, but should be tested to avoid product degradation.

  • Monitoring: If possible, monitor the palladium concentration in the solution periodically using techniques like ICP-MS to determine the endpoint of the scavenging process.[1][2]

  • Filtration: Once scavenging is complete, filter the mixture through a pad of Celite® to remove the scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude reaction product in an appropriate organic solvent.

  • Carbon Addition: Add activated carbon (typically 5-10% by weight relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a thick pad of Celite® to completely remove the fine carbon particles. It is crucial to ensure no carbon passes through the filter.

  • Washing: Wash the Celite®/carbon cake with fresh solvent.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure.

Note: Activated carbon can sometimes adsorb the desired product, leading to yield loss. It is advisable to perform a small-scale test to evaluate product recovery.[6]

Mandatory Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (Post-Workup) filtration Filtration (Celite® Pad) start->filtration analysis1 Analyze Filtrate for Residual Palladium (ICP-MS) filtration->analysis1 scavenging Scavenger Treatment (e.g., Thiol-based Scavenger) analysis1->scavenging High Pd Content end_pass Product Meets Specification analysis1->end_pass Low Pd Content filtration2 Filtration scavenging->filtration2 analysis2 Analyze Filtrate for Residual Palladium (ICP-MS) filtration2->analysis2 analysis2->end_pass Low Pd Content end_fail Further Purification Required analysis2->end_fail High Pd Content

Workflow for Palladium Catalyst Removal.

Troubleshooting_Scavengers start Low Scavenger Efficiency cause1 Incorrect Scavenger start->cause1 cause2 Insufficient Amount/Time start->cause2 cause3 Product Binding start->cause3 solution1a Screen Different Scavengers (Thiol, Amine, etc.) cause1->solution1a solution1b Check Solvent Compatibility cause1->solution1b solution2a Increase Scavenger Equivalents cause2->solution2a solution2b Increase Stirring Time/Temperature cause2->solution2b solution3a Minimize Scavenger Amount cause3->solution3a solution3b Wash Scavenger Thoroughly cause3->solution3b

Troubleshooting Palladium Scavenger Issues.

References

Impact of impurities in (3,5-Dichloro-4-hydroxyphenyl)boronic acid on reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3,5-Dichloro-4-hydroxyphenyl)boronic acid. The following sections address common issues related to impurities and their impact on reactivity, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura reactions involving this compound can stem from several factors. A systematic check of the following is recommended:

  • Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it requires in-situ reduction to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1][2]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[1][3] Ensure that all solvents are properly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Purity: Verify the purity of all starting materials, including the aryl halide and the this compound. Boronic acids can degrade over time.[1][2]

  • Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of the starting materials. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential.[1]

Q2: I am observing a significant amount of homocoupling of this compound in my reaction. How can this be minimized?

A2: Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki-Miyaura coupling.[3] This is often promoted by the presence of molecular oxygen or an excess of Pd(II) species in the reaction mixture.[3] To minimize homocoupling:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.

  • Use of Pd(0) Catalysts: Employing a Pd(0) catalyst directly can sometimes be advantageous over Pd(II) precatalysts that require in-situ reduction.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, thereby disfavoring the homocoupling side reaction.

Q3: What are the common impurities in this compound and how do they affect its reactivity?

A3: While specific quantitative data for the impact of impurities in this compound is not extensively documented, common impurities for aryl boronic acids and their general effects are well-understood:

  • Boroxine (Anhydride): Boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines. Boroxines are formed by the dehydration of the boronic acid. While often still reactive, the presence of a mixture of the boronic acid and its boroxine can lead to inconsistencies in stoichiometry and reaction kinetics.[2][4]

  • Protodeboronation Product (2,6-Dichlorophenol): Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This results in the formation of 2,6-dichlorophenol. This side reaction is often catalyzed by residual palladium, strong bases, or high temperatures and leads to a direct loss of the desired reactant.

  • Homocoupling Product: As discussed in Q2, this impurity is formed from the palladium-catalyzed dimerization of the boronic acid. Its presence consumes the starting material and can complicate product purification.

  • Oxidative Degradation Products: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of various oxidized byproducts.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common problems encountered when using this compound.

Problem Potential Cause Recommended Action
Low or No Product Formation Inactive CatalystTest the catalyst with a known, reliable Suzuki-Miyaura reaction. Use a fresh batch or a more robust precatalyst.[1][2]
Poor Quality Boronic AcidAnalyze the purity of the this compound by NMR or HPLC. Consider purification by recrystallization.
Inappropriate Base or SolventScreen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene), including aqueous mixtures.[5]
Presence of OxygenEnsure all reagents and solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.[1]
Significant Homocoupling of Boronic Acid Oxygen in the ReactionImprove degassing procedures for all solvents and the reaction setup.[3]
High Concentration of Pd(II)Consider using a Pd(0) source directly or ensure efficient reduction of the Pd(II) precatalyst.
Formation of 2,6-Dichlorophenol (Protodeboronation) High Reaction TemperatureLower the reaction temperature and monitor for conversion over a longer period.
Strong BaseUse a milder base (e.g., K₂CO₃ instead of stronger bases).
Presence of WaterIf compatible with the reaction, consider using anhydrous conditions.
Inconsistent Reaction Rates Variable Boronic Acid/Boroxine RatioThe presence of varying amounts of the boroxine form can affect the kinetics.[6] Consider converting the boronic acid to a more stable derivative like a pinacol ester if reproducibility is critical.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times to ensure the removal of all oxygen.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][5]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1][5]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][5]

Protocol 2: Purification of this compound by Recrystallization

This is a general protocol for the recrystallization of boronic acids and may need to be adapted.

  • Solvent Selection: Choose a solvent or solvent system in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing boronic acids include water, benzene, dichloroethane, or ethyl acetate.[7][8]

  • Dissolution: Dissolve the impure this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: General Method for Purity Analysis by Reverse-Phase HPLC

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9][10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).[10]

  • Column Temperature: 30-40 °C.[11]

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Reactions

G Troubleshooting Low Yield in Suzuki-Miyaura Reactions start Low or No Yield Observed check_reagents 1. Check Reagent Quality - Boronic Acid Purity (NMR, HPLC) - Aryl Halide Purity - Catalyst Activity start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere (Degassing) - Base Strength and Purity - Solvent Purity and Anhydrousness check_reagents->check_conditions analyze_byproducts 3. Analyze Byproducts (TLC, GC-MS, LC-MS) check_conditions->analyze_byproducts homocoupling Homocoupling Product Detected? analyze_byproducts->homocoupling protodeboronation Protodeboronation Product Detected? analyze_byproducts->protodeboronation no_reaction Mainly Starting Materials Remain? analyze_byproducts->no_reaction improve_degassing Improve Degassing Protocol homocoupling->improve_degassing Yes milder_conditions Use Milder Conditions - Lower temperature - Weaker base protodeboronation->milder_conditions Yes optimize_catalyst Optimize Catalyst System - Screen different ligands - Use a more active precatalyst no_reaction->optimize_catalyst Yes optimize_conditions Optimize Reaction Conditions - Screen bases and solvents - Adjust temperature optimize_catalyst->optimize_conditions

Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

Hypothetical Inhibition of a Kinase Signaling Pathway

This compound and its derivatives have been investigated as potential enzyme inhibitors. Boronic acids can form reversible covalent bonds with active site serine or threonine residues in certain kinases. The diagram below illustrates a hypothetical scenario where a derivative of this compound inhibits a key kinase in a signaling pathway, such as the MAP kinase pathway.[12][13][14]

G Hypothetical Inhibition of a Kinase Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response inhibitor (3,5-Dichloro-4-hydroxyphenyl) boronic acid derivative inhibitor->mek

Caption: Hypothetical inhibition of the MAP kinase pathway by a boronic acid derivative.

References

Work-up procedures for reactions involving (3,5-Dichloro-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3,5-Dichloro-4-hydroxyphenyl)boronic acid in their synthetic protocols, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Low or no product yield is a common issue in cross-coupling reactions. The unique electronic and structural features of this compound—namely its electron-deficient nature and the presence of a phenolic hydroxyl group—can present specific challenges. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Low to No Product Yield

Potential CauseRecommended Solution(s)
Catalyst Inactivity Ensure the palladium source, particularly Pd(0), is active. For Pd(II) precatalysts, in-situ reduction is necessary.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst like a palladacycle.[1] Buchwald-type phosphine ligands such as SPhos and XPhos are often effective for electron-deficient boronic acids.[2]
Oxygen Contamination The presence of oxygen can lead to the homocoupling of the boronic acid and catalyst decomposition.[1] It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1]
Inappropriate Base Selection The base is critical for activating the boronic acid for transmetalation.[3] For phenolic boronic acids, a moderately strong base like K₃PO₄ or K₂CO₃ is often a good starting point. Strong bases like NaOH could potentially lead to side reactions involving the hydroxyl group.
Suboptimal Solvent Choice A combination of an organic solvent (e.g., dioxane, toluene, or THF) and water is common for Suzuki couplings to dissolve both the organic and inorganic reagents.[3] Ensure vigorous stirring for biphasic systems to maximize interfacial contact.[1]
Protodeboronation This side reaction, where the boronic acid group is replaced by a hydrogen, is a known issue, especially with electron-rich or heteroaromatic boronic acids under aqueous basic conditions.[1][4] While this compound is electron-deficient, the presence of water and base can still promote this pathway. To mitigate this, consider using a milder base like KF, or switching to anhydrous reaction conditions.[1]

Problem 2: Presence of Significant Byproducts

Potential CauseRecommended Solution(s)
Homocoupling of Boronic Acid This occurs when two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.[5] Ensure rigorous degassing of the reaction mixture. Homocoupling can also be a sign of an issue with the oxidative addition of the aryl halide to the palladium catalyst.
Protodeboronation Product As mentioned above, this results in the formation of 2,6-dichlorophenol. If this is a major byproduct, re-evaluate the base and consider anhydrous conditions.[1][6]
Unreacted Starting Materials If significant amounts of both starting materials remain, it points to a fundamental issue with the reaction conditions (catalyst, base, temperature). Re-screen reaction parameters, starting with the catalyst system.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the hydroxyl group on this compound before using it in a Suzuki coupling?

A1: In many cases, protection of the phenolic hydroxyl group is not necessary. The reaction can often be performed successfully with the free phenol. However, if you are experiencing issues with low yield or side reactions that may be attributed to the hydroxyl group (e.g., catalyst inhibition or unwanted reactivity), protection as a methyl or other suitable ether should be considered.

Q2: What is the best catalyst and ligand combination for coupling with this compound?

A2: Due to the electron-deficient nature of this boronic acid, a catalyst system that promotes rapid oxidative addition and efficient transmetalation is recommended.[2] Modern palladium precatalysts with bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are excellent choices.[2] While traditional catalysts like Pd(PPh₃)₄ can work, they may require higher temperatures and longer reaction times.[2]

Q3: How do I effectively remove unreacted boronic acid and other boron-containing byproducts during the work-up?

A3: A common method is to perform an aqueous basic wash (e.g., with 1M NaOH solution). The phenolic boronic acid will deprotonate to form a water-soluble boronate salt, which will partition into the aqueous layer. Your organic product should remain in the organic phase. Subsequent acidification of the aqueous layer would allow for the recovery of the unreacted boronic acid if desired. Another technique involves repeated co-evaporation of the crude product with methanol, which forms the volatile trimethyl borate.

Q4: My reaction is sluggish. Should I increase the temperature?

A4: Increasing the temperature can improve reaction rates. Suzuki couplings are often run at elevated temperatures (e.g., 80-110 °C).[1] However, be aware that higher temperatures can also increase the rate of side reactions, such as protodeboronation. It is advisable to first ensure that your catalyst system and other reagents are optimal before significantly increasing the temperature.

Q5: I am observing a significant amount of a byproduct that appears to be 2,6-dichlorophenol. What is happening and how can I prevent it?

A5: The formation of 2,6-dichlorophenol is a result of protodeboronation, a side reaction where the C-B bond is cleaved and replaced with a C-H bond.[6] This is often facilitated by water and a base.[4] To minimize this, you can try using a milder base (e.g., KF), reducing the amount of water in the reaction, or switching to completely anhydrous conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a precatalyst like XPhos Pd G3; 1-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃; 2-3 equiv)

  • Solvent (e.g., Dioxane/water or Toluene/water, typically in a 4:1 to 10:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, palladium catalyst, ligand (if not using a precatalyst), and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine. To remove unreacted boronic acid, a wash with a dilute aqueous base (e.g., 1M NaOH) can be performed. If a basic wash is used, ensure your product is stable under these conditions.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Dilute monitor->quench Reaction Complete extract Aqueous Wash (Water, Brine, opt. Base) quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling reactions.

Troubleshooting_Tree start Low or No Yield? catalyst Check Catalyst System start->catalyst Yes conditions Review Reaction Conditions start->conditions Yes side_reactions Analyze for Side Reactions start->side_reactions Yes catalyst_q Using robust catalyst/ligand? (e.g., Buchwald type) catalyst->catalyst_q conditions_q1 Is reaction degassed? conditions->conditions_q1 side_reactions_q Protodeboronation or Homocoupling observed? side_reactions->side_reactions_q catalyst_sol Switch to more active catalyst system. catalyst_q->catalyst_sol No conditions_q2 Is base appropriate? (e.g., K₃PO₄, K₂CO₃) conditions_q1->conditions_q2 Yes degas_sol Improve degassing procedure. conditions_q1->degas_sol No base_sol Screen alternative bases. conditions_q2->base_sol No side_reaction_sol Adjust base/solvent; consider anhydrous conditions. side_reactions_q->side_reaction_sol Yes

Caption: Decision tree for troubleshooting low-yield Suzuki reactions.

References

Validation & Comparative

A Comparative Guide to (3,5-Dichloro-4-hydroxyphenyl)boronic acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is a critical determinant of reaction success, influencing yields, reaction kinetics, and overall efficiency. This guide provides an objective comparison of the performance of (3,5-Dichloro-4-hydroxyphenyl)boronic acid with other commonly employed boronic acids in Suzuki coupling reactions, supported by experimental data.

Performance Comparison of Boronic Acids in Suzuki Coupling

The electronic and steric nature of substituents on the phenylboronic acid ring significantly impacts the outcome of the Suzuki coupling reaction. Generally, electron-donating groups (EDGs) on the boronic acid enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the organoboron species, potentially slowing down the reaction and requiring optimized conditions to achieve satisfactory yields.

This compound presents an interesting case, featuring two electron-withdrawing chloro groups and a potentially electron-donating hydroxyl group. The overall electronic effect of these substituents makes this boronic acid generally less reactive than unsubstituted phenylboronic acid or those bearing strong electron-donating groups.

The following table summarizes the performance of various boronic acids in Suzuki coupling with different aryl halides under specific, documented experimental conditions. This data is collated from various sources to provide a comparative overview. It is important to note that direct comparison can be influenced by variations in reaction conditions.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 3,5-dichloro-1,2,4-thiadiazolePd(PPh₃)₄K₂CO₃Toluene/MeOH/H₂OReflux2455*
Phenylboronic acid4-BromoacetophenonePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O100295
Phenylboronic acidIodobenzeneCu(II) Salen complex@KCC-1K₂CO₃DMF110495
(4-Methoxyphenyl)boronic acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O100298
(4-Methylphenyl)boronic acid4-BromotoluenePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O100297
(4-Nitrophenyl)boronic acid4-BromoacetophenonePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O100685

*Yield for the formation of the di-substituted product, 3,5-bis(3,5-dichloro-4-hydroxyphenyl)-1,2,4-thiadiazole. The mono-substituted product was also observed.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Suzuki coupling reactions involving substituted boronic acids.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sulfate (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Specific Protocol for Coupling with a Dichlorinated Substrate

The following protocol was used for the reaction of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids.[1]

Materials:

  • 3,5-dichloro-1,2,4-thiadiazole (5 mmol, 1.0 equiv)

  • Arylboronic acid (11 mmol, 2.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mmol, 10 mol%)

  • 2 M aqueous solution of K₂CO₃ (10 mL)

  • Methanol (10 mL)

  • Toluene (30 mL)

Procedure:

  • To a stirred solution of 3,5-dichloro-1,2,4-thiadiazole and tetrakis(triphenylphosphine)palladium(0) in deaerated toluene under a nitrogen atmosphere, add a deaerated solution of the arylboronic acid in methanol.

  • Add the deaerated 2 M aqueous solution of K₂CO₃.

  • Heat the reaction mixture at reflux for 24 hours.

  • After cooling, separate the organic layer.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Suzuki Coupling Reaction

To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R1-X) pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (R2-B(OR)2) pd2_complex->transmetalation pd2_intermediate R1-Pd(II)L2-R2 transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent heating Heat and Stir reagents->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring extraction Aqueous Work-up and Extraction monitoring->extraction purification Dry and Concentrate Organic Layer extraction->purification column Column Chromatography purification->column final_product final_product column->final_product Isolated Product

General Suzuki Coupling Workflow

Conclusion

This compound is a viable, albeit moderately reactive, substrate for Suzuki-Miyaura cross-coupling reactions. Its performance is influenced by the presence of both electron-withdrawing chloro groups and a hydroxyl group. Compared to unsubstituted or electron-rich boronic acids, it may require more forcing conditions or carefully optimized catalyst systems to achieve high yields. For researchers in drug development and materials science, understanding these reactivity patterns is crucial for the rational design of synthetic routes and the efficient construction of complex molecular architectures. The provided protocols and diagrams serve as a practical guide for the application of this and other boronic acids in Suzuki coupling reactions.

References

A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical factor influencing the outcome of this palladium-catalyzed reaction is the nature of the organoboron coupling partner. This guide provides an objective comparison of the reactivity of various substituted phenylboronic acids, supported by experimental data, to aid in the selection of appropriate reagents and the optimization of reaction conditions.

The Influence of Substituents on Reactivity

The electronic and steric properties of substituents on the phenylboronic acid ring play a pivotal role in the kinetics of the Suzuki-Miyaura reaction, primarily by affecting the rate-determining transmetalation step of the catalytic cycle.

Electronic Effects:

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃) and alkoxy (-OCH₃) groups increase the electron density on the aromatic ring. This enhanced nucleophilicity of the aryl group generally accelerates the transfer of the organic moiety from the boron atom to the palladium center during transmetalation, often leading to higher reaction rates and yields.[1]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the aromatic ring. This reduction in nucleophilicity can slow down the transmetalation step. However, the overall effect can be complex and is influenced by the specific reaction conditions, including the choice of catalyst, ligand, and base.[1]

Steric Effects:

  • Ortho-Substituents: Bulky groups at the ortho position of the phenylboronic acid can sterically hinder the approach of the boronic acid to the palladium complex, thereby impeding the transmetalation step and reducing the overall reaction rate and yield. This effect is particularly pronounced when compared to meta and para isomers.

Quantitative Comparison of Reactivity

The following tables summarize experimental data from various studies, illustrating the impact of different substituents on the yield of Suzuki-Miyaura cross-coupling reactions. It is crucial to note that direct comparisons between tables may not be entirely accurate due to variations in experimental conditions.

Table 1: Comparison of Yields with Electron-Donating and Electron-Withdrawing Groups

Phenylboronic Acid SubstituentAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-OCH₃ (EDG)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100298
4-CH₃ (EDG)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100296
H (neutral)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100294
4-F (weak EWG)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100292
4-CN (strong EWG)4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001285
4-NO₂ (strong EWG)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295

Data compiled from multiple sources for illustrative purposes. Conditions are representative and may not be from a single study.

Table 2: Comparative Reactivity of Nitrophenylboronic Acid Isomers

This table highlights the interplay of electronic and steric effects using nitrophenylboronic acid isomers.

IsomerAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
para-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
meta-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane100490
ortho-Nitrophenylboronic acid4-ChlorotoluenePd₂(dba)₃ / RuPhosK₃PO₄Dioxane1101845

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reproducible and comparable results when assessing the reactivity of different substituted phenylboronic acids.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with a substituted phenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed toluene and degassed water to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Protocol for Kinetic Studies

To quantitatively compare the reactivity of different substituted phenylboronic acids, kinetic studies are performed by monitoring the reaction progress over time.

  • Reaction Setup: Prepare a stock solution of the aryl halide, catalyst, and ligand in the chosen solvent. Prepare separate stock solutions for each substituted phenylboronic acid and the base.

  • Initiation: In a reaction vessel maintained at a constant temperature, combine the aryl halide/catalyst/ligand solution and the base solution. Initiate the reaction by adding the substituted phenylboronic acid solution.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a large volume of a cold solvent).

  • Analysis: Analyze the quenched aliquots using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining starting materials.

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate for each substituted phenylboronic acid.

Visualizing Reaction Mechanisms and Workflows

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_halide R¹-Pd(II)L₂-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation R²-B(OR)₂ Base pd2_aryl R¹-Pd(II)L₂-R² transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis reagents Select Aryl Halide and Boronic Acids conditions Define Reaction Conditions (Catalyst, Base, Solvent, Temp.) reagents->conditions reaction Run Parallel Reactions conditions->reaction monitoring Monitor Reaction Progress (TLC, GC/LC) reaction->monitoring workup Work-up and Purification monitoring->workup analysis Determine Yield / Rate workup->analysis comparison Compare Reactivity analysis->comparison Substituent_Effects cluster_properties Substituent Properties substituent Substituent on Phenylboronic Acid electronic Electronic Effects (EDG vs. EWG) substituent->electronic steric Steric Hindrance (ortho- vs. meta-/para-) substituent->steric transmetalation Transmetalation Rate electronic->transmetalation Influences Nucleophilicity steric->transmetalation Affects Accessibility reactivity Overall Reaction Reactivity transmetalation->reactivity Often Rate-Determining

References

Mass spectrometry analysis of biaryls from (3,5-Dichloro-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mass spectrometric analysis of biaryl compounds derived from (3,5-Dichloro-4-hydroxyphenyl)boronic acid, offering a comparative overview of ionization techniques and analytical methods for researchers, scientists, and drug development professionals.

The structural analysis of biaryl molecules, particularly those synthesized from precursors like this compound, is a critical step in pharmaceutical development and related scientific fields. Mass spectrometry stands out as a powerful analytical tool for this purpose, providing detailed insights into molecular weight, structure, and purity. This guide compares various mass spectrometry techniques and other analytical methods to aid researchers in selecting the most appropriate approach for their specific needs.

Ionization Techniques: A Comparative Overview

The choice of ionization method is paramount in mass spectrometry as it directly influences the type of information that can be obtained. The ionization process converts neutral analyte molecules into charged ions, making them amenable to analysis by a mass spectrometer.[1] Ionization techniques are broadly categorized as either "hard" or "soft," depending on the energy imparted to the molecule, which in turn affects the degree of fragmentation.[1]

For biaryls derived from halogenated precursors, the selection of an appropriate ionization technique is crucial for obtaining informative mass spectra. Below is a comparison of common ionization methods:

Ionization TechniquePrincipleFragmentationBest Suited ForAdvantagesDisadvantages
Electron Ionization (EI) A high-energy electron beam bombards the sample, causing the ejection of an electron and forming a radical cation (M+•).[1][2][3][4]Extensive (Hard Ionization)Volatile and thermally stable small molecules.[2][4]Provides detailed structural information through characteristic fragmentation patterns.[1][5]Often, the molecular ion is not observed due to extensive fragmentation.[6] Not suitable for non-volatile or thermally labile compounds.[2]
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of charged droplets and eventually gas-phase ions.[1][4]Minimal (Soft Ionization)[2][7]A wide range of molecules, including large biomolecules and polar compounds.[1][4]Produces intact molecular ions (e.g., [M+H]+ or [M-H]-), enabling accurate molecular weight determination.[3] Compatible with liquid chromatography (LC-MS).[3]Can form adducts with salts, complicating spectra.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a neutral sample spray.[2]Minimal (Soft Ionization)Less polar and volatile compounds that are not easily ionized by ESI.[2]Compatible with LC-MS.[3] Can analyze less polar compounds than ESI.May not be suitable for thermally labile compounds.
Matrix-Assisted Laser Desorption/Ionization (MALDI) The sample is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte.[3][4]Minimal (Soft Ionization)[8]Large biomolecules like proteins and peptides, as well as synthetic polymers.[4][8]High sensitivity and suitable for high molecular weight compounds.[3]Sample preparation can be critical, and it is not directly compatible with LC.

Experimental Workflow for Mass Spectrometry Analysis

A typical workflow for the mass spectrometry analysis of biaryl compounds involves several key steps, from sample preparation to data interpretation.

Mass Spectrometry Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Sample_Dissolution Sample Dissolution in appropriate solvent Dilution Dilution to working concentration Sample_Dissolution->Dilution Filtration Filtration to remove particulates Dilution->Filtration Introduction Sample Introduction (e.g., LC, direct infusion) Filtration->Introduction Ionization Ionization (e.g., ESI, APCI) Introduction->Ionization Mass_Analysis Mass Analysis (e.g., TOF, Orbitrap) Ionization->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Spectrum_Acquisition Mass Spectrum Acquisition Detection->Spectrum_Acquisition Data_Processing Data Processing (e.g., peak picking, background subtraction) Spectrum_Acquisition->Data_Processing Interpretation Spectral Interpretation (Molecular weight, fragmentation) Data_Processing->Interpretation

Figure 1. A generalized workflow for the mass spectrometry analysis of biaryl compounds.

Detailed Experimental Protocol: LC-MS Analysis using ESI
  • Sample Preparation:

    • Dissolve the biaryl compound in a suitable solvent (e.g., methanol, acetonitrile) to a stock concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: A typical gradient might start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions (ESI):

    • Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas Pressure: 30-40 psi.

    • Drying Gas Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the biaryl (e.g., m/z 100-1000).

Fragmentation Analysis of Halogenated Biaryls

In mass spectrometry, fragmentation is the process where molecular ions break down into smaller, charged fragments.[5] This fragmentation pattern can serve as a "fingerprint" for a molecule, providing valuable structural information. For biaryls containing chlorine atoms, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic tool for identifying chlorine-containing fragments.

The fragmentation of halogenated compounds in EI-MS often involves the loss of a halogen radical or a halogenated group. In softer ionization techniques like ESI, fragmentation can be induced in the collision cell of a tandem mass spectrometer (MS/MS). This technique allows for the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions, providing detailed structural insights.[9]

Comparison of Mass Analyzers

The mass analyzer is the component of the mass spectrometer that separates ions based on their mass-to-charge ratio (m/z). Different mass analyzers offer varying levels of resolution, mass accuracy, and speed.

Mass AnalyzerPrincipleResolutionMass AccuracyScan Speed
Quadrupole Uses oscillating electric fields to filter ions by their m/z ratio.Unit resolution.Moderate.Fast.
Time-of-Flight (TOF) Measures the time it takes for ions to travel a fixed distance; lighter ions travel faster.[9]High.High.Very Fast.
Orbitrap Traps ions in an orbital motion around a central electrode; the frequency of oscillation is related to the m/z ratio.Very High.Very High.Slower.
Ion Trap Traps ions in a 3D or linear electric field and sequentially ejects them to be detected.Unit to high.Moderate.Moderate.

For the analysis of biaryls derived from this compound, high-resolution mass analyzers like TOF and Orbitrap are particularly advantageous. They can provide accurate mass measurements, which helps in determining the elemental composition of the molecule and its fragments, confirming the presence of the two chlorine atoms.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of biaryl compounds.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms.Unambiguous structure elucidation.Lower sensitivity than MS, requires larger sample amounts.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Robust and reproducible for quantification.Does not provide direct structural information.
X-ray Crystallography Definitive 3D structure of crystalline compounds.Absolute stereochemistry and conformation.Requires a single crystal of sufficient quality.

Logical Relationship of Analytical Techniques

The selection of an analytical technique depends on the specific information required by the researcher.

Analytical_Technique_Selection Goal Analytical Goal Molecular_Weight Molecular Weight Determination Goal->Molecular_Weight Structural_Elucidation Structural Elucidation Goal->Structural_Elucidation Purity_Quantification Purity & Quantification Goal->Purity_Quantification 3D_Structure 3D Structure Determination Goal->3D_Structure MS Mass Spectrometry Molecular_Weight->MS Primary Technique Structural_Elucidation->MS Complementary NMR NMR Spectroscopy Structural_Elucidation->NMR Primary Technique Purity_Quantification->NMR Complementary HPLC HPLC Purity_Quantification->HPLC Primary Technique XRay X-ray Crystallography 3D_Structure->XRay Primary Technique

Figure 2. Decision tree for selecting an appropriate analytical technique.

References

Computational studies of (3,5-Dichloro-4-hydroxyphenyl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the computational analysis of (3,5-Dichloro-4-hydroxyphenyl)boronic acid reactivity, placed in context with other substituted phenylboronic acids, is presented for researchers, scientists, and professionals in drug development. This guide focuses on the electronic properties and predicted reactivity, particularly in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Computational Comparison of Phenylboronic Acid Reactivity

The reactivity of arylboronic acids is significantly influenced by the electronic nature of their substituents. Computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for predicting and understanding these effects.[1] Electron-withdrawing groups generally increase the Lewis acidity of the boron atom, which can impact reaction rates, while the overall electronic structure influences key reaction steps like transmetalation in Suzuki-Miyaura coupling.[2][3]

Below is a comparative table summarizing key computational descriptors for this compound and other representative phenylboronic acids. The data for the target molecule is predicted based on established trends, while the data for the other compounds are representative values from computational studies.[4][5][6]

CompoundSubstituentsPredicted pKaHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound 2x -Cl (ortho), 1x -OH (para)~7.5To be determinedTo be determinedTo be determined
Phenylboronic acidNone8.8-6.5-1.25.3
4-Methoxyphenylboronic acid1x -OCH3 (para)9.1-6.1-1.15.0
3-Chlorophenylboronic acid1x -Cl (meta)8.2-6.8-1.55.3
3,5-Bis(trifluoromethyl)phenylboronic acid2x -CF3 (meta)< 7-7.5-2.84.7

Experimental Protocols

The following outlines a typical DFT workflow for calculating the reactivity descriptors of substituted phenylboronic acids.[1]

1. Geometry Optimization:

  • Software: Gaussian, Q-Chem, or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP.

  • Basis Set: A Pople-style basis set like 6-31+G(d,p) or a correlation-consistent basis set like aug-cc-pVDZ is often employed.[6]

  • Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), should be used to account for solvent effects (e.g., in water or dioxane).

  • Procedure: An initial 3D structure of the molecule is built. A geometry optimization calculation is then performed to find the lowest energy conformation of the molecule. Frequency calculations are subsequently run to confirm that the optimized structure is a true minimum (no imaginary frequencies).

2. Calculation of Electronic Properties:

  • HOMO/LUMO Energies: These are obtained from the output of the geometry optimization calculation. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to calculate the HOMO-LUMO gap, which is an indicator of chemical stability.[5]

  • pKa Calculation: The pKa can be calculated using thermodynamic cycles, such as the direct method or the proton exchange method. This involves calculating the Gibbs free energy of the boronic acid and its conjugate base in the solvated phase.

3. Reaction Pathway Modeling (e.g., for Suzuki-Miyaura Coupling):

  • Reaction Coordinate: The reaction pathway of interest (e.g., oxidative addition, transmetalation, reductive elimination) is defined.

  • Transition State Search: A transition state (TS) search is performed to locate the highest energy point along the reaction coordinate. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) method are used.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the correct reactants and products.

  • Activation Energy: The activation energy is calculated as the energy difference between the transition state and the reactants.

Visualizing Reaction Pathways

A critical application of boronic acids is the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle, which can be modeled computationally, is depicted below.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle cluster_1 Inputs Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-B(OH)2) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate Ar-Pd(II)-R Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Product Ar-R Reductive_Elimination->Product ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Boronic_Acid Boronic Acid (R-B(OH)2) Boronic_Acid->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Benchmarking Catalyst Performance: A Comparative Guide to (3,5-Dichloro-4-hydroxyphenyl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (3,5-Dichloro-4-hydroxyphenyl)boronic acid's performance as a reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] Its utility is benchmarked against other commonly employed arylboronic acids, offering insights into its reactivity and potential applications in complex molecule synthesis, particularly in the pharmaceutical industry.

Performance Comparison of Arylboronic Acids in Suzuki-Miyaura Coupling

The efficacy of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of boronic acid, alongside other parameters such as the catalyst, base, and solvent.[2] Below is a table summarizing the performance of this compound in a specific application—the synthesis of a Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitor—and compares it with the performance of other representative arylboronic acids in different Suzuki-Miyaura coupling reactions. It is important to note that the reaction conditions vary across these examples, which can significantly influence the reported yields.

Arylboronic AcidCoupling Partner (Aryl Halide)Palladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound (Structure not specified in source)Bis(triphenylphosphine)palladium(II) dichloride2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylNot specifiedNot specified852Not specified in source, but successful synthesis reported
Phenylboronic acidIodobenzenePd/BCNoneK2CO3H2ONot specified3.597
Phenylboronic acid4-BromoacetophenoneMagnetic supported palladium(II)-N2O2NoneNa2CO3DMA14024100
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10NoneNot specifiedNot specified1103~90
3-Methoxyphenylboronic acidIodobenzenePd/BCNoneK2CO3H2ONot specifiedNot specified98

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical setup for a Suzuki-Miyaura coupling reaction in solution phase.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the arylboronic acid, and the base.[2]

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.[2]

  • Under the inert atmosphere, add the degassed solvent mixture followed by the palladium catalyst.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (e.g., 4-12 hours).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent, wash the organic layer, dry it with a drying agent (e.g., anhydrous MgSO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography.

Synthesis of a MELK Inhibitor using this compound

The following protocol was utilized in the synthesis of a MELK inhibitor, showcasing a practical application of this compound.

Materials:

  • Aryl halide partner

  • This compound (1.5 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (10% equiv.)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (10% equiv.)

  • Anhydrous solvent

Procedure:

  • Combine the aryl halide, this compound, and 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl in a reaction vessel.

  • Thoroughly purge the reaction mixture with argon.

  • Add bis(triphenylphosphine)palladium(II) dichloride to the mixture.

  • Heat the reaction to 85°C and continue stirring for 2 hours.

  • After the reaction is complete, proceed with a standard aqueous workup to isolate the product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-B(OR)2 Base PdII_R_R1 R-Pd(II)Ln-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product Reagents R-X + R'-B(OR)2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The workflow for a typical Suzuki-Miyaura coupling experiment can be visualized as a sequential process from setup to product isolation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base) glassware 2. Flame-dry Glassware reagents->glassware setup 3. Assemble Flask under Inert Atmosphere glassware->setup add_solvents 4. Add Degassed Solvents setup->add_solvents add_catalyst 5. Add Palladium Catalyst add_solvents->add_catalyst heating 6. Heat and Stir add_catalyst->heating extraction 7. Quench and Extract heating->extraction drying 8. Dry and Concentrate extraction->drying purification 9. Purify Product (e.g., Chromatography) drying->purification characterization 10. Characterize Product (NMR, MS, etc.) purification->characterization

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Unraveling the Reactivity of (3,5-Dichloro-4-hydroxyphenyl)boronic acid in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the kinetic studies of Suzuki-Miyaura cross-coupling reactions, with a focus on the reactivity of the electron-deficient (3,5-Dichloro-4-hydroxyphenyl)boronic acid, is presented for researchers, scientists, and drug development professionals. This guide offers a comparison with alternative boronic acids, supported by experimental data and detailed protocols.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] The efficiency of this palladium-catalyzed reaction is significantly influenced by the electronic properties of the coupling partners, particularly the boronic acid.[1][2] While specific kinetic data for this compound is not extensively documented in publicly available literature, its reactivity can be inferred by comparing it with other electron-deficient boronic acids. The electron-withdrawing nature of the two chlorine atoms is expected to decrease its reactivity in the rate-determining transmetalation step of the catalytic cycle.[1]

Comparative Kinetic Analysis

Generally, boronic acids bearing electron-donating groups exhibit faster reaction rates in Suzuki couplings, whereas those with electron-withdrawing groups, such as this compound, tend to react more slowly.[1] The selection of appropriate catalysts, ligands, and bases is crucial for achieving efficient coupling with these less reactive substrates.[2]

Below is a table summarizing representative kinetic data for Suzuki reactions with various substituted boronic acids, illustrating the impact of electronic effects on reaction rates.

Boronic AcidSubstituent TypeCoupling PartnerCatalyst/LigandBaseSolventRelative Rate/Yield
4-Methoxyphenylboronic acidElectron-donating4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield
4-Methylphenylboronic acidElectron-donating4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂OHigh Yield
Phenylboronic acidNeutralAryl HalidePd(OAc)₂/SPhosK₃PO₄Toluene/H₂OModerate Rate
This compound (Expected) Electron-withdrawing Aryl Halide Pd₂(dba)₃/XPhos Cs₂CO₃ Dioxane Slower Rate
(4-Trifluoromethylphenyl)boronic acidElectron-withdrawingAryl HalidePdCl₂(dppf)K₃PO₄DMFLower Yield

Note: The data for this compound is an educated estimation based on the general principles of Suzuki-Miyaura reactions with electron-deficient boronic acids.[1][2]

Experimental Protocols

A detailed methodology for conducting kinetic studies of the Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for the specific investigation of this compound.

General Procedure for Kinetic Studies:

Materials:

  • Aryl halide (1.0 equiv)

  • This compound or other boronic acid (1.0 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)

  • Ligand (e.g., SPhos, XPhos, PPh₃) (if required)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

  • Internal standard (e.g., dodecane) for chromatographic analysis

Procedure:

  • Reagent Preparation: Prepare stock solutions of the aryl halide, boronic acid, base, and internal standard in the chosen degassed solvent. Prepare a separate stock solution of the palladium catalyst and ligand.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, combine the solutions of the aryl halide, boronic acid, base, and internal standard.

  • Initiation of Reaction: Initiate the reaction by adding the catalyst/ligand solution.

  • Monitoring the Reaction: Stir the reaction mixture at the desired temperature. At specified time intervals, withdraw aliquots from the reaction mixture, quench them (e.g., with a saturated aqueous solution of NH₄Cl), and extract with an organic solvent (e.g., ethyl acetate).[3]

  • Analysis: Analyze the organic extracts by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and remaining starting materials.

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. By varying the concentrations of the reactants, the order of the reaction with respect to each component and the rate constant can be determined.

Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²-B(OR)₃]⁻ (from R²-B(OH)₂ + Base) pd2_biaryl R¹-Pd(II)L_n-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The oxidative addition of an aryl halide to the Pd(0) catalyst is often the rate-determining step.[4][5] This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base.[5] Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[4] For electron-deficient boronic acids, the transmetalation step can be particularly sluggish.[2]

References

Spectroscopic Comparison of (3,5-Dichloro-4-hydroxyphenyl)boronic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical intermediates is paramount. This guide provides a comparative analysis of the spectroscopic properties of (3,5-Dichloro-4-hydroxyphenyl)boronic acid, its potential precursors, and expected reaction products. Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide combines available experimental data for its precursors with predicted spectroscopic data for the final product to offer a valuable comparative resource.

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. Its boronic acid moiety makes it a versatile building block in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. Spectroscopic analysis is indispensable for confirming the identity and purity of the precursors, intermediates, and the final product throughout the synthetic process. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate this analysis.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for potential precursors and the predicted data for this compound. This data is essential for monitoring the progress of the synthesis and for the structural elucidation of the compounds involved.

CompoundChemical Structure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spec (m/z)
2,6-Dichlorophenol
alt text
7.33 (d, 2H), 6.95 (t, 1H), 5.8 (br s, 1H, OH)147.9, 129.2, 125.5, 120.93450 (O-H stretch), 1580 (C=C stretch), 1450 (C-H bend), 1250 (C-O stretch), 780 (C-Cl stretch)162 (M⁺), 127, 98, 63
4-Bromo-2,6-dichlorophenol
alt text
7.5 (s, 2H), 6.0 (br s, 1H, OH)Predicted: 148.5, 132.0, 128.0, 115.0Predicted: 3400-3500 (O-H stretch), 1570 (C=C stretch), 1430 (C-H bend), 1240 (C-O stretch), 790 (C-Cl stretch), 650 (C-Br stretch)240 (M⁺), 242, 244
This compound
alt text
Predicted: 7.8 (s, 2H), 9.5 (br s, 1H, OH), 8.2 (br s, 2H, B(OH)₂)Predicted: 155.0, 135.0, 130.0 (C-B), 125.0Predicted: 3600-3200 (O-H stretch, broad), 1600 (C=C stretch), 1400 (O-H bend), 1350 (B-O stretch), 1100 (C-O stretch), 800 (C-Cl stretch)206 (M⁺), 208

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and characterization of this compound and its precursors. Below are generalized protocols for the synthesis and spectroscopic analysis.

Synthesis of this compound

A common route for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. A plausible synthesis of this compound could start from 4-bromo-2,6-dichlorophenol.

  • Protection of the hydroxyl group: The phenolic hydroxyl group of 4-bromo-2,6-dichlorophenol is first protected, for instance, by reacting it with a suitable protecting group like methoxymethyl chloride (MOM-Cl) in the presence of a base (e.g., diisopropylethylamine) in a solvent like dichloromethane (DCM) at 0 °C to room temperature.

  • Lithium-Halogen Exchange: The protected aryl bromide is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Borylation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred for a period to allow for the lithium-halogen exchange to complete.

  • Quenching with Trialkyl Borate: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added dropwise to the solution. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Deprotection and Workup: The reaction is quenched with an aqueous acid solution (e.g., HCl). This step also serves to deprotect the hydroxyl group. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

    • Samples are dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄, as boronic acids can sometimes be poorly soluble or give broad peaks in chloroform-d (CDCl₃).

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy:

    • FT-IR spectra are usually obtained using a Fourier-transform infrared spectrometer.

    • Solid samples can be analyzed as KBr pellets or by using an Attenuated Total Reflectance (ATR) accessory.

    • Characteristic absorption bands (ν) are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS):

    • Mass spectra can be acquired using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the synthesized compounds.

    • The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions are reported.

Visualizing the Synthesis and Analysis

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the analytical workflow.

Synthesis_Pathway cluster_precursor Precursor cluster_intermediate Intermediate cluster_product Final Product precursor 4-Bromo-2,6-dichlorophenol intermediate Protected Aryl Bromide precursor->intermediate Protection (e.g., MOM-Cl) product This compound intermediate->product 1. n-BuLi, -78°C 2. B(OR)₃ 3. H₃O⁺ / Deprotection

Caption: Synthetic pathway for this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesized Compound (Precursor, Intermediate, or Product) nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Characterization ir IR Spectroscopy synthesis->ir Characterization ms Mass Spectrometry synthesis->ms Characterization data Structural Elucidation & Purity Assessment nmr->data ir->data ms->data

Caption: Workflow for spectroscopic analysis of synthesized compounds.

Safety Operating Guide

Proper Disposal of (3,5-Dichloro-4-hydroxyphenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of (3,5-Dichloro-4-hydroxyphenyl)boronic acid, a halogenated organic compound. Adherence to these procedures is vital for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

This compound should be treated as hazardous waste and segregated for proper disposal. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for "this compound". In the absence of a specific SDS, information from structurally similar compounds, such as 3,5-Dichloro-4-hydroxybenzoic acid, can provide valuable guidance on potential hazards. All handling and disposal operations should be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Hazard Classification (Based on Analogues) Description
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Respiratory Sensitization May cause respiratory tract irritation.

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

PPE Category Specification Purpose
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and potential contact with dust particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact with the chemical.
Body Protection A chemically resistant lab coat, fully fastened.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.Minimizes the inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.

Experimental Protocol: Waste Segregation and Collection

  • Designated Waste Containers : Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.

  • Waste Classification : This compound is a halogenated organic waste. It must be collected separately from non-halogenated waste streams.[1]

  • Labeling : All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a "Halogenated Organic Compound" and a "Boronic Acid Derivative".

Solid Waste Disposal:

  • Contaminated solid materials, such as gloves, weighing papers, and disposable labware, should be placed in a designated, sealed container for halogenated solid waste.

Liquid Waste Disposal:

  • Solutions containing this compound and rinsates from contaminated glassware should be collected in a designated, sealed container for halogenated liquid waste.

  • Do not mix with non-halogenated solvent waste.

Decontamination of Glassware:

  • Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) within a chemical fume hood. Collect the rinsate as halogenated liquid hazardous waste.

  • Secondary Wash : A subsequent wash with a basic solution can help in converting residual boronic acid to a more water-soluble boronate salt. This rinsate should also be collected as hazardous waste.

  • Final Rinse : A final rinse with water should be performed, with the rinsate collected as hazardous waste.

  • Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Storage and Pickup:

  • Store sealed and properly labeled hazardous waste containers in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_decon Decontamination cluster_final Final Disposal ppe Don Appropriate PPE fume_hood Work in Chemical Fume Hood solid_waste Solid Waste (Gloves, Paper, etc.) liquid_waste Liquid Waste (Solutions, Rinsates) glassware Contaminated Glassware solid_container Halogenated Solid Waste Container solid_waste->solid_container liquid_container Halogenated Liquid Waste Container liquid_waste->liquid_container rinse1 Rinse with Solvent glassware->rinse1 label_waste Label Waste Containers solid_container->label_waste liquid_container->label_waste rinse2 Wash with Base rinse1->rinse2 rinse3 Final Water Rinse rinse2->rinse3 collect_rinsate Collect All Rinsates as Liquid Hazardous Waste rinse3->collect_rinsate collect_rinsate->liquid_container store_waste Store in Designated Area label_waste->store_waste pickup Arrange for Hazardous Waste Pickup store_waste->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3,5-Dichloro-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of (3,5-Dichloro-4-hydroxyphenyl)boronic acid. The following procedures are based on established best practices for handling structurally similar boronic acids and halogenated organic compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and accurate information before commencing any work.

Immediate Safety Precautions

When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for analogous compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2][4]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[1]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Remove any contaminated clothing immediately and wash it before reuse.[1][5][6]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2][7]To protect eyes from contact, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) should be worn.[1][2][7] Inspect gloves before use and change them immediately if contaminated.[2]To prevent skin contact and potential irritation.[1]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2] For larger quantities, a chemical-resistant apron over the lab coat is recommended.[1]Protects skin from accidental spills and contact.[2]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[1] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][8]To prevent respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for the specific chemical being used. Pay close attention to hazard statements, precautionary measures, and emergency procedures.[7]

    • Ensure the work area, preferably a chemical fume hood, is clean and free of clutter.[2][7]

    • Confirm that an eyewash station and safety shower are accessible.[2][4]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[2][8]

    • Avoid generating dust when transferring the solid.[2][8] Use appropriate tools, such as a spatula, for transfers.[2]

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area and decontaminate any equipment used.

    • Dispose of all waste, including contaminated PPE, as hazardous waste.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

Disposal Plan

The proper disposal of this compound and its waste is critical to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.

Waste Segregation and Collection:

  • Halogenated Waste: All waste containing this compound, including contaminated consumables (e.g., gloves, wipes) and rinsates from cleaning glassware, must be collected in a designated and properly labeled "Halogenated Organic Waste" container.[3][4][7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[4]

  • Storage: Keep waste containers tightly closed and store them in a designated, well-ventilated area, away from incompatible materials.[4]

Disposal Procedure:

  • Dispose of all chemical waste in accordance with federal, state, and local regulations.[1]

  • Do not pour waste down the drain.[1][3]

  • Arrange for collection by your institution's hazardous waste management service.

Spill Response Protocol

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated waste.

  • Report: Report the spill to your laboratory supervisor or safety officer.

G cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_spill Spill Response prep1 Review SDS prep2 Prepare Fume Hood prep1->prep2 prep3 Verify Eyewash/Shower prep2->prep3 ppe1 Goggles/Face Shield prep3->ppe1 ppe2 Nitrile Gloves ppe1->ppe2 ppe3 Lab Coat ppe2->ppe3 ppe4 Respirator (if needed) ppe3->ppe4 handle1 Weigh/Transfer Solid ppe4->handle1 handle2 Prepare Solution handle1->handle2 post1 Decontaminate Workspace handle2->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 disp1 Segregate Halogenated Waste post2->disp1 post4 Wash Hands post3->post4 disp2 Label Waste Container disp1->disp2 disp3 Store Securely disp2->disp3 spill1 Evacuate Area spill2 Ventilate spill1->spill2 spill3 Contain Spill spill2->spill3 spill4 Clean & Decontaminate spill3->spill4

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.